1-Methoxy-4-bromo-2-naphthoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9BrO3 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
4-bromo-1-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO3/c1-16-11-8-5-3-2-4-7(8)10(13)6-9(11)12(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
WRZJEVITDAEFCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methoxy-4-bromo-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 1-methoxy-4-bromo-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established chemical transformations, ensuring reproducibility and scalability. This document offers comprehensive experimental protocols, quantitative data, and logical diagrams to facilitate its application in a research and development setting.
Introduction
This compound is a substituted naphthalene derivative with potential applications as an intermediate in the synthesis of complex organic molecules. The presence of the methoxy, bromo, and carboxylic acid functionalities on the naphthalene scaffold allows for diverse chemical modifications, making it a versatile precursor for the development of novel pharmaceutical agents and functional materials. This guide focuses on a reliable two-step synthesis pathway starting from the readily available 1-hydroxy-2-naphthoic acid.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process:
-
Electrophilic Bromination: The starting material, 1-hydroxy-2-naphthoic acid, undergoes electrophilic aromatic substitution with bromine to introduce a bromine atom at the C4 position. The directing effects of the hydroxyl and carboxyl groups favor the bromination at this specific position.
-
O-Methylation: The resulting 4-bromo-1-hydroxy-2-naphthoic acid is then subjected to O-methylation to convert the hydroxyl group into a methoxy group, yielding the final product.
Data Presentation
The following tables summarize the key quantitative data for the materials and reactions involved in this synthesis.
Table 1: Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 1-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | Off-white to pale yellow powder |
| 4-Bromo-1-hydroxy-2-naphthoic acid | C₁₁H₇BrO₃ | 267.08 | White solid[1] |
| This compound | C₁₂H₉BrO₃ | 281.10 | - |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | Bromination | Bromine | Chloroform | Room Temp. | 1 hour | ~Quantitative |
| 2 | Methylation | Iodomethane, K₂CO₃ | DMF | 40°C | 14 hours | High (expected) |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid
This procedure details the electrophilic bromination of 1-hydroxy-2-naphthoic acid.
Methodology [1]
-
Suspend 1-hydroxy-2-naphthoic acid (2.5 g, 13.3 mmol) in chloroform (50 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of bromine (0.68 ml, 13.3 mmol) in chloroform (5 ml).
-
Add the bromine solution dropwise to the suspension of 1-hydroxy-2-naphthoic acid at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for one hour.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid residue repeatedly with water.
-
Collect the solid by filtration and dry it thoroughly to obtain 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.
Step 2: Synthesis of this compound
This procedure describes the O-methylation of 4-bromo-1-hydroxy-2-naphthoic acid. This protocol is adapted from a similar methylation procedure.
Methodology
-
Place the dried 4-bromo-1-hydroxy-2-naphthoic acid (e.g., 13.3 mmol, 1.0 equiv) and potassium carbonate (K₂CO₃) (e.g., 5.5 g, 39.9 mmol, 3.0 equiv) into an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dimethylformamide (DMF) (e.g., 60 ml) to the flask via a syringe.
-
Add iodomethane (CH₃I) (e.g., 2.5 ml, 39.9 mmol, 3.0 equiv) dropwise to the stirred mixture.
-
Heat the reaction mixture to 40°C and stir for 14 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.
Visualizations
The following diagrams illustrate the logical flow of the experimental procedures.
Conclusion
This technical guide outlines a straightforward and efficient two-step synthesis of this compound from 1-hydroxy-2-naphthoic acid. The provided experimental protocols are based on reliable and well-documented chemical reactions. The structured presentation of data and the visual workflow diagrams are intended to assist researchers in the successful implementation of this synthetic pathway. Further optimization of reaction conditions and purification methods may be performed to suit specific research needs and available resources.
References
Synthesis and Characterization of 1-Methoxy-4-bromo-2-naphthoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methoxy-4-bromo-2-naphthoic acid, a substituted naphthoic acid derivative of interest in medicinal chemistry and materials science. The naphthalene scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of methoxy and bromo substituents onto the naphthoic acid core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a valuable building block for the development of novel therapeutic agents and functional materials.
I. Synthesis Pathway
The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the precursor, 1-methoxy-2-naphthoic acid, followed by a regioselective bromination.
The initial step involves the directed ortho-metalation of 1-methoxynaphthalene followed by carboxylation. The electron-donating methoxy group at the C1 position activates the naphthalene ring, directing the electrophilic bromination in the subsequent step preferentially to the C4 position.
II. Experimental Protocols
A. Step 1: Synthesis of 1-Methoxy-2-naphthoic acid
This procedure is adapted from established literature methods for the ortho-lithiation and carboxylation of 1-methoxynaphthalene.
Materials:
-
1-Methoxynaphthalene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dry carbon dioxide (CO2, from dry ice or a cylinder)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of 1-methoxynaphthalene (1.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add TMEDA (1.2 eq).
-
Slowly add n-BuLi (1.2 eq) to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The solution typically develops a deep color, indicating the formation of the lithiated intermediate.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath) and quench by bubbling in dry CO2 gas for 30-60 minutes or by carefully adding crushed dry ice in portions until the color dissipates.
-
Allow the mixture to slowly warm to room temperature.
-
Add water to the reaction mixture, followed by acidification with concentrated HCl to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 1-methoxy-2-naphthoic acid as a solid.
B. Step 2: Synthesis of this compound
This protocol is a proposed method based on the regioselective bromination of activated aromatic systems.
Materials:
-
1-Methoxy-2-naphthoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Sodium sulfite (Na2SO3) or Sodium thiosulfate (Na2S2O3), aqueous solution
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
Dissolve 1-methoxy-2-naphthoic acid (1.0 eq) in acetonitrile or DCM in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to consume any unreacted bromine.
-
If a precipitate forms, it can be collected by filtration. Otherwise, extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
III. Characterization
As no complete experimental dataset for this compound is readily available in the literature, the following characterization data is a combination of calculated values and predictions based on analogous structures.
A. Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₉BrO₃ |
| Molecular Weight | 281.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported; expected to be >150 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, acetone; sparingly soluble in water. |
B. Spectroscopic Data
1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons and the methoxy group. The chemical shifts are estimated based on the analysis of substituent effects on the naphthalene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~8.2-8.4 | d | 1H | H-8 |
| ~7.9-8.1 | s | 1H | H-3 |
| ~7.5-7.7 | m | 2H | H-5, H-6 |
| ~7.3-7.5 | d | 1H | H-7 |
| ~4.0 | s | 3H | -OCH₃ |
2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168-172 | -COOH |
| ~155-158 | C-1 |
| ~135-138 | C-4a |
| ~130-133 | C-8a |
| ~128-130 | C-8 |
| ~126-128 | C-6 |
| ~125-127 | C-5 |
| ~123-125 | C-7 |
| ~120-122 | C-2 |
| ~115-118 | C-3 |
| ~110-113 | C-4 |
| ~56-58 | -OCH₃ |
3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, ~2850 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (aryl ether and carboxylic acid) |
| ~1050 | Medium | C-Br stretch |
4. Mass Spectrometry (Calculated)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
| Ion | Calculated m/z |
| [M+H]⁺ | 280.9813 |
| [M-H]⁻ | 278.9664 |
| [M+Na]⁺ | 302.9632 |
The mass spectrum will also exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
IV. Experimental and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
V. Relevance in Drug Development and Materials Science
Naphthoic acid derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities. The naphthalene core can be found in several approved drugs, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The introduction of a bromine atom provides a handle for further synthetic modifications through cross-coupling reactions, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships. The methoxy group can influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design.
Furthermore, substituted naphthalenes are investigated for their potential in materials science as organic semiconductors, fluorescent probes, and components of liquid crystals. The specific substitution pattern of this compound makes it a candidate for the synthesis of novel functional materials with tailored electronic and photophysical properties.
This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the proposed protocols and conduct thorough characterization to fully elucidate the properties and potential applications of this versatile compound.
An In-depth Technical Guide to the Chemical Properties of 1-Methoxy-4-bromo-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical characteristics of 1-Methoxy-4-bromo-2-naphthoic acid. Due to a lack of directly published experimental data for this specific compound, this guide leverages established knowledge of structurally similar molecules to project its attributes. All presented data for the target compound should be considered theoretical and supplementary to future empirical validation.
Chemical and Physical Properties
Quantitative data for this compound and its close structural analogs are summarized below to provide a comparative reference.
| Property | This compound (Predicted) | 1-Bromo-2-naphthoic acid[1] | 4-Bromo-1-naphthoic acid[2] | 2-Naphthoic acid |
| Molecular Formula | C₁₂H₉BrO₃ | C₁₁H₇BrO₂ | C₁₁H₇BrO₂ | C₁₁H₈O₂ |
| Molecular Weight | 281.10 g/mol | 251.08 g/mol | 251.08 g/mol | 172.18 g/mol |
| Melting Point | Not available | Not available | Not available | 185-187 °C |
| Boiling Point | Not available | Not available | Not available | 300 °C |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Not available | Not available | Sparingly soluble in hot water, soluble in ethanol, ether, and chloroform. |
| pKa | Not available | Not available | Not available | Not available |
Synthesis and Reactivity
While a specific, validated synthesis for this compound is not documented in the reviewed literature, a plausible synthetic route can be extrapolated from established organic chemistry principles and published procedures for analogous compounds.
Proposed Synthetic Pathway
A potential synthesis could commence from the readily available 1-hydroxy-2-naphthoic acid. The proposed multi-step synthesis is outlined below.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A General Approach
The following is a generalized experimental protocol based on similar syntheses.[3][4] This is a theoretical procedure and requires optimization and validation.
Step 1: Methylation of 1-Hydroxy-2-naphthoic acid
-
To a solution of 1-hydroxy-2-naphthoic acid in a suitable aprotic solvent (e.g., acetone or DMF), add an excess of a weak base (e.g., potassium carbonate).
-
Stir the suspension at room temperature.
-
Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, dropwise to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove the inorganic base, and remove the solvent under reduced pressure.
-
Purify the resulting crude 1-methoxy-2-naphthoic acid by recrystallization or column chromatography.
Step 2: Bromination of 1-Methoxy-2-naphthoic acid
-
Dissolve the 1-methoxy-2-naphthoic acid in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The electrophilic bromine is expected to add at the C4 position due to the activating effect of the methoxy group.
-
Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into an ice-water bath to precipitate the crude product.
-
Collect the solid by filtration, wash with water to remove acetic acid, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reactivity Profile
This compound possesses three key functional groups that dictate its reactivity: the carboxylic acid, the methoxy group, and the bromine atom on the aromatic ring.
Caption: Reactivity of this compound's functional groups.
Spectroscopic Data (Theoretical)
While no experimental spectra for this compound are available, its spectral characteristics can be predicted based on the analysis of its analogs.[5][6][7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The aromatic region will likely display a complex pattern of doublets and triplets, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and bromine substituents. The methoxy protons should appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit signals for the twelve carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the range of 110-140 ppm, with their specific shifts determined by the electronic effects of the substituents. The methoxy carbon will resonate around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.
-
C-O stretching vibrations from the methoxy and carboxylic acid groups in the 1200-1300 cm⁻¹ region.
-
C-H stretching and bending vibrations for the aromatic ring and the methoxy group.
-
A C-Br stretching vibration, which is typically weak and found in the fingerprint region.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxy group, and the bromine atom.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been directly investigated. However, the naphthoic acid scaffold is present in a number of biologically active molecules.
Retinoic Acid Receptor (RAR) Modulation
Substituted naphthoic acids are known to be ligands for retinoic acid receptors (RARs), which are nuclear receptors involved in cell differentiation, proliferation, and apoptosis. Some 6-substituted naphthalene-2-carboxylic acid analogs have shown selectivity for specific RAR subtypes.[9] This suggests that this compound could potentially interact with RARs, making it a candidate for investigation in cancer and dermatology research.
Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.
Cyclooxygenase (COX) Inhibition
Certain naphthol derivatives have been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain.[10] The presence of a hydroxyl group at the C-1 position appears to be important for this activity. While the target compound has a methoxy group at this position, it could be a pro-drug that is demethylated in vivo to the active hydroxyl compound.
References
- 1. 1-Bromo-2-naphthoic acid | C11H7BrO2 | CID 88665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. 1-Bromo-2-methoxynaphthalene | C11H9BrO | CID 72860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6'-substituted naphthalene-2-carboxylic acid analogs, a new class of retinoic acid receptor subtype-specific ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of 2-substituted-1-naphthol derivatives on cyclooxygenase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights into Naphthoic Acid Derivatives: A Focus on 1-Methoxy-4-bromo-2-naphthoic acid
A comprehensive analysis of available spectroscopic data for compounds structurally related to 1-methoxy-4-bromo-2-naphthoic acid offers valuable insights for researchers in drug development and organic synthesis. Due to the absence of publicly available experimental data for the title compound, this guide provides a detailed examination of close analogs, including 4-bromo-1-hydroxy-2-naphthoic acid and 1-bromo-2-naphthoic acid, to infer potential spectroscopic characteristics and synthetic strategies.
Introduction
This compound is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. The presence of the methoxy, bromo, and carboxylic acid functional groups on the naphthalene scaffold suggests a range of possible chemical modifications and biological activities. This technical guide aims to provide a foundational understanding of its spectroscopic properties by summarizing data from structurally similar molecules. Furthermore, a plausible synthetic route is proposed based on established chemical transformations.
Spectroscopic Data of Related Compounds
While direct spectroscopic data for this compound is not available, the following tables summarize the NMR, IR, and MS data for key related compounds. This information serves as a valuable reference for predicting the spectral characteristics of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Related Naphthoic Acid Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-Bromo-2-naphthoic acid | - | Data not available in readily accessible format. |
| 2-Naphthoic acid | DMSO | 13.17 (s, 1H), 8.87 (d, J = 8.6 Hz, 1H), 8.16 (m, 2H), 8.08 – 7.94 (m, 1H), 7.74 – 7.46 (m, 3H)[1] |
| 1-Naphthoic acid | Acetone | 11.25 (s, 1H), 8.21 – 8.08 (m, 2H), 7.84 – 7.79 (m, 2H), 7.77 – 7.72 (m, 2H), 7.54 – 7.48 (m, 2H), 7.46 – 7.41 (m, 1H)[1] |
Table 2: ¹³C NMR Spectroscopic Data of Related Naphthoic Acid Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-Bromo-2-naphthoic acid | - | A thumbnail of the spectrum is available, but detailed peak assignments are not provided.[2] |
| 2-Naphthoic acid | DMSO | 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4[1] |
| 1-Naphthoic acid | Acetone | 166.6, 145.3, 139.8, 130.2, 129.4, 129.0, 128.2, 127.1, 126.9[1] |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of Related Naphthoic Acid Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 1-Bromo-2-naphthoic acid | C=O (Carboxylic acid) | Conforms to structure[3] |
| O-H (Carboxylic acid) | Conforms to structure[3] | |
| C-Br | Conforms to structure[3] | |
| 1-Naphthalenecarboxylic acid | C=O (Carboxylic acid) | ~1700 |
| O-H (Carboxylic acid) | ~2500-3300 (broad) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of Related Naphthoic Acid Derivatives
| Compound | Ionization Mode | [M]+ or [M-H]⁻ (m/z) |
| 1-Bromo-2-naphthoic acid | Not specified | Molecular Weight: 251.08[2][4] |
| 1-Bromo-2-naphthol | Not specified | Molecular Ion: 222, 224 (presence of Br isotope)[5] |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be envisioned starting from the commercially available 1-hydroxy-2-naphthoic acid. The proposed pathway involves two key steps: bromination and subsequent methylation.
Proposed Synthetic Pathway
References
- 1. rsc.org [rsc.org]
- 2. 1-Bromo-2-naphthoic acid | C11H7BrO2 | CID 88665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2-naphthoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 1-Bromo-2-naphthoic acid = 98 20717-79-7 [sigmaaldrich.com]
- 5. 1-Bromo-2-naphthol(573-97-7) MS spectrum [chemicalbook.com]
Unveiling the Structural Landscape of 1-Methoxy-4-bromo-2-naphthoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural characteristics of 1-Methoxy-4-bromo-2-naphthoic acid and its derivatives, compounds of interest in medicinal chemistry and materials science. While the definitive crystal structure of this compound is not publicly available, this document provides a comprehensive overview based on the crystallographic data of closely related analogs. By examining these structures, we can infer the likely molecular geometry, packing motifs, and intermolecular interactions that govern the solid-state architecture of this class of compounds. This guide also outlines detailed experimental protocols for the synthesis and crystallographic analysis of these molecules, providing a foundational framework for further research and development.
Inferred Structural Characteristics
The molecular structure of this compound features a naphthalene core, substituted with a methoxy, a bromo, and a carboxylic acid group. The planarity of the naphthalene ring system is expected, with the substituents likely causing some degree of steric hindrance that may influence their orientation relative to the ring. The carboxylic acid moiety is a key functional group that can participate in various hydrogen bonding interactions, significantly influencing the crystal packing.
Analysis of related crystal structures, such as those of brominated naphthoic acids and methoxy-substituted aromatic compounds, suggests that the crystal packing of this compound derivatives would be dominated by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The carboxylic acid groups are likely to form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. The bromine atom can participate in halogen bonding (Br···O or Br···π interactions), while the aromatic naphthalene rings can engage in offset π-π stacking, further stabilizing the crystal lattice.
Quantitative Crystallographic Data of Analogous Compounds
To provide a comparative framework, the following table summarizes key crystallographic data for structurally related compounds. This data offers insights into the expected unit cell parameters, space groups, and key bond lengths and angles for derivatives of this compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor | Ref. |
| 1-bromo-5-isopropoxy-4-methoxy-2-methylnaphthalene | C15H17BrO2 | Monoclinic | P121/n1 | 10.912(2) | 8.690(2) | 15.112(3) | 98.98(2) | 1415.4 | 4 | 0.085 | [1] |
| Methyl 4-bromo-2-(methoxymethoxy)benzoate | C10H11BrO4 | Monoclinic | P21/c | [2] | |||||||
| 4-bromo-3-(methoxymethoxy)benzoic acid | C9H9BrO4 | Monoclinic | P21/c | [2] |
Note: Detailed bond lengths and angles for the benzoic acid derivatives are available in the cited literature. This table will be expanded as more crystallographic data for relevant derivatives becomes available.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound can be approached through a multi-step synthetic route starting from commercially available precursors. A generalized protocol is outlined below:
-
Methoxylation of a suitable naphthol precursor: A substituted naphthol can be treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., K2CO3) in an appropriate solvent (e.g., acetone or DMF) to introduce the methoxy group.
-
Bromination of the methoxylated naphthalene: The resulting methoxy-naphthalene derivative can be selectively brominated at the desired position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or acetonitrile, often with a radical initiator (e.g., AIBN) or under UV irradiation.
-
Introduction of the carboxylic acid group: This can be achieved through various methods, such as the carbonation of an organometallic intermediate (formed via lithium-halogen exchange or Grignard reaction) or by the oxidation of a methyl or formyl group at the 2-position.
-
Purification: The final product is typically purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Single Crystal X-ray Crystallography
The following is a generalized workflow for the determination of the crystal structure of a small organic molecule like a this compound derivative:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof). Vapor diffusion or slow cooling techniques can also be employed.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The collected diffraction data is processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the reflections are integrated.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Visualizations
The following diagrams illustrate key conceptual workflows and interactions relevant to the study of this compound derivatives.
References
An In-depth Technical Guide on the Thermodynamic Properties of Bromo-naphthoic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of bromo-naphthoic acid compounds. Given the limited direct experimental data on these specific molecules, this guide synthesizes available information on the parent compounds—naphthoic acid and bromonaphthalene—to provide a foundational understanding and predictive insights into the thermodynamics of bromo-naphthoic acids. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and materials science, where a thorough understanding of molecular energetics is crucial.
Introduction to Bromo-naphthoic Acids
Bromo-naphthoic acids are a class of organic compounds characterized by a naphthalene core functionalized with both a carboxylic acid group and a bromine atom. The relative positions of these substituents give rise to a variety of isomers, each with unique physicochemical properties. These compounds are of interest in medicinal chemistry and materials science due to their potential as building blocks for more complex molecules with specific biological activities or material properties. A deep understanding of their thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is fundamental for predicting their stability, reactivity, and behavior in different environments.
Thermodynamic Data of Naphthoic Acid and Bromonaphthalene Isomers
Due to a scarcity of direct experimental thermodynamic data for bromo-naphthoic acid isomers, this section presents the available data for the parent molecules: 1- and 2-naphthoic acid, and 1- and 2-bromonaphthalene. These values, sourced from the NIST Chemistry WebBook and other scientific literature, provide a robust baseline for understanding the energetic contributions of the naphthalene carboxylic acid and brominated naphthalene moieties.[1][2][3][4][5]
It is important to note that the addition of a bromine atom to the naphthoic acid structure will influence these thermodynamic values. The position of the bromine atom relative to the carboxylic acid group will also lead to variations among the different bromo-naphthoic acid isomers due to electronic and steric effects.
Table 1: Thermodynamic Properties of Naphthoic Acid Isomers
| Compound | Formula | Enthalpy of Formation (Solid, 298.15 K) (kJ/mol) | Enthalpy of Combustion (Solid, 298.15 K) (kJ/mol) |
| 1-Naphthoic Acid | C₁₁H₈O₂ | -333.5 ± 1.0[1] | -5138.41 ± 0.88[1] |
| 2-Naphthoic Acid | C₁₁H₈O₂ | -341.9[6] | -5129.9[6] |
Table 2: Thermodynamic Properties of Bromonaphthalene Isomers
| Compound | Formula | Enthalpy of Formation (Liquid, 298.15 K) (kJ/mol) | Enthalpy of Combustion (Liquid, 298.15 K) (kJ/mol) | Standard Gibbs Free Energy of Formation (Gas, 298.15 K) (kJ/mol) |
| 1-Bromonaphthalene | C₁₀H₇Br | 111.60 ± 2.60[7] | -5047.10 ± 2.20[7] | 257.07[7] |
| 2-Bromonaphthalene | C₁₀H₇Br | 108.2 ± 2.1[8] | -5029.90 ± 1.70[8] | 257.07[8] |
Experimental Protocols for Determining Thermodynamic Properties
The determination of the thermodynamic properties of organic compounds such as bromo-naphthoic acids relies on precise calorimetric and vapor pressure measurements. The following are detailed methodologies for two key experimental techniques.
Bomb Calorimetry for Enthalpy of Combustion
Objective: To determine the standard enthalpy of combustion (ΔcH°) of a solid bromo-naphthoic acid isomer.
Apparatus:
-
Isoperibol bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Pellet press
-
Analytical balance (±0.1 mg)
-
Ignition wire (e.g., platinum or nichrome) of known combustion energy
-
Crucible (silica or platinum)
-
Calorimeter bucket
-
High-precision thermometer
-
Deionized water
Procedure:
-
Sample Preparation: A pellet of the bromo-naphthoic acid sample (approximately 0.5-1.0 g) is prepared using a pellet press. The exact mass of the pellet is recorded.
-
Bomb Assembly: The pellet is placed in the crucible within the bomb. A measured length of ignition wire is attached to the electrodes, ensuring it is in contact with the pellet.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: A precise volume of deionized water (e.g., 2000 mL) is added to the calorimeter bucket, and the sealed bomb is submerged. The calorimeter lid, containing the stirrer and thermometer, is secured.
-
Temperature Equilibration: The stirrer is activated, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals for a few minutes to establish a baseline.
-
Ignition: The sample is ignited by passing a current through the ignition wire.
-
Post-Ignition Monitoring: The temperature is recorded at regular intervals as it rises to a maximum and then slowly cools.
-
Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid.
-
Calculation of Enthalpy of Combustion: The standard enthalpy of combustion of the bromo-naphthoic acid is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections for the combustion of the ignition wire.
Knudsen Effusion Method for Enthalpy of Sublimation
Objective: To determine the vapor pressure and enthalpy of sublimation (ΔsubH°) of a solid bromo-naphthoic acid isomer.
Apparatus:
-
Knudsen effusion cell (a small, thermostated container with a small orifice)
-
High-vacuum system
-
Analytical microbalance
-
Temperature controller
-
Data acquisition system
Procedure:
-
Sample Preparation: A small amount of the bromo-naphthoic acid sample is placed in the Knudsen cell.
-
System Assembly: The Knudsen cell is placed in a high-vacuum chamber, and the system is evacuated to a very low pressure.
-
Temperature Control: The Knudsen cell is heated to a series of constant, known temperatures.
-
Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss of the sample is measured continuously using the microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen-Langmuir equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:
-
dm/dt is the rate of mass loss
-
A is the area of the orifice
-
R is the ideal gas constant
-
T is the absolute temperature
-
M is the molar mass of the sample
-
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: ln(P) = -ΔsubH°/RT + C A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate key processes in the study of the thermodynamic properties of bromo-naphthoic acids.
References
- 1. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 2. Naphthalene, 1-bromo- [webbook.nist.gov]
- 3. Naphthalene, 2-bromo- [webbook.nist.gov]
- 4. 1-Naphthalenecarboxylic acid (CAS 86-55-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Naphthoic acid [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemeo.com [chemeo.com]
- 8. Naphthalene, 2-bromo- (CAS 580-13-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to 1-Methoxy-4-bromo-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methoxy-4-bromo-2-naphthoic acid, a substituted naphthoic acid derivative. Due to the limited availability of data for this specific compound, this guide also incorporates information on closely related analogues to provide a broader context for its potential properties and applications. The guide covers the chemical identity, potential synthetic approaches, and hypothetical biological activities, with a focus on data presentation in a structured format for clarity and comparison.
Chemical Identity
The compound in focus is this compound. An alternative and equally valid IUPAC name for this structure is 4-Bromo-1-methoxy-2-naphthoic acid.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Alternate IUPAC Name | 4-Bromo-1-methoxy-naphthalene-2-carboxylic acid | - |
| CAS Number | 879914-08-6 | ChemicalBook (Note: This is a supplier-specific identifier and may not be the official CAS registry number) |
| Molecular Formula | C₁₂H₉BrO₃ | - |
| Molecular Weight | 281.10 g/mol | - |
Physicochemical Properties (Predicted)
Due to the lack of experimentally determined data, the following physicochemical properties are predicted based on the structure and data from similar compounds.
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol. Poorly soluble in water. |
| pKa | Estimated to be in the range of 3-4 due to the carboxylic acid group. |
Synthesis and Characterization
Generalized Synthetic Workflow
The synthesis would likely begin with a suitable naphthalene precursor, followed by a series of reactions to introduce the methoxy, bromo, and carboxylic acid functionalities at the desired positions.
Caption: Generalized synthetic workflow for this compound.
Potential Experimental Protocol (Hypothetical)
A detailed experimental protocol would require laboratory optimization. A potential, though unverified, approach could involve the bromination of a 1-methoxy-2-naphthoic acid precursor.
Step 1: Synthesis of 1-Methoxy-2-naphthoic acid (Precursor) This precursor could potentially be synthesized from 1-methoxy-2-naphthaldehyde via oxidation, or from 2-hydroxy-1-naphthoic acid through methylation.
Step 2: Bromination of 1-Methoxy-2-naphthoic acid The precursor would then be subjected to electrophilic bromination. The directing effects of the existing substituents (-OCH₃ and -COOH) would influence the position of bromine addition. The methoxy group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The interplay of these effects would need to be carefully considered and potentially controlled through reaction conditions (e.g., choice of brominating agent, solvent, and temperature).
Purification and Characterization: The final product would require purification, likely via recrystallization or column chromatography. Characterization would be performed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the naphthalene ring, the methoxy protons, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the methoxy group. |
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not available. However, the activities of related naphthoic acid derivatives suggest potential areas of interest for future research.
Analogues and their Biological Activities
| Compound Class | Reported Biological Activity | Potential Signaling Pathway Involvement |
| Substituted Naphthoic Acids | Modulation of Retinoic Acid Receptors (RARs). | RAR-mediated gene transcription. |
| Naphthoic Acid Derivatives | Anti-inflammatory effects. | Inhibition of cyclooxygenase (COX) enzymes. |
| Brominated Aromatic Carboxylic Acids | Various, including antimicrobial and anticancer activities (highly structure-dependent). | Dependent on specific cellular targets. |
Hypothetical Signaling Pathway Involvement
Based on the activity of related compounds, this compound could potentially interact with nuclear receptors or enzymes involved in inflammatory pathways. A hypothetical interaction is depicted below.
Caption: Hypothetical signaling pathway for this compound.
Conclusion and Future Directions
This compound is a chemical entity for which detailed scientific data is currently lacking in publicly accessible databases. This guide has provided a summary of its chemical identity based on available information and has outlined potential synthetic routes and hypothetical biological activities by drawing parallels with related compounds.
Future research is necessary to:
-
Confirm the official CAS number and definitively characterize the compound's physicochemical properties.
-
Develop and optimize a reliable synthetic protocol and fully characterize the compound using modern analytical techniques.
-
Investigate its biological activities through in vitro and in vivo screening to explore its potential as a lead compound in drug discovery, particularly in areas suggested by the activities of its analogues, such as oncology and inflammation.
This document serves as a foundational resource to stimulate and guide further scientific inquiry into this and other under-characterized naphthoic acid derivatives.
A Comprehensive Technical Review of Substituted Naphthoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted naphthoic acid derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid bicyclic aromatic scaffold provides a unique framework for the design of molecules with diverse pharmacological activities. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships of substituted naphthoic acid derivatives, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.
Biological Activities of Substituted Naphthoic Acid Derivatives
Substituted naphthoic acid derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The following sections summarize the key findings in these areas, with quantitative data presented for comparative analysis.
Anticancer Activity
A significant body of research has focused on the anticancer potential of naphthoic acid and naphthoquinone derivatives. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms, including the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway.[1] The antiproliferative activity of several substituted 1,4-naphthoquinones has been evaluated, with some compounds exhibiting potent activity with IC50 values in the low micromolar and even nanomolar range.[2][3][4][5]
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Substituted 1,4-Naphthoquinones | |||
| Compound 11 | HuCCA-1, A549, HepG2, MOLT-3 | 0.15 - 1.55 | [3] |
| Compound 14 | HuCCA-1, A549, HepG2, MOLT-3 | 0.27 - 14.67 | [3] |
| Compound 10 | HuCCA-1, A549, HepG2, MOLT-3 | 1.38 - 13.60 | [3] |
| PD9, PD10, PD11, PD13, PD14, PD15 | DU-145, MDA-MB-231, HT-29 | 1 - 3 | [2] |
| 2-(chloromethyl)quinizarin | Various | 0.15 - 6.3 | [4] |
| Naphthazarin | Various | 0.16 - 1.7 | [4] |
| Juglone Derivative 52 | MDA-MB-231, RPMI8226, EAhy926 | 0.57 - 7.27 | [5] |
| Juglone Derivative 53 | RPMI8226 | 0.66 | [5] |
| 2-Naphthol Derivatives | |||
| Compound 5d (4-fluoro phenyl) | Hep G2, A549, MDA 231, HeLa | 0.8 - 1.6 | [6] |
| Benzo[a]phenazine Derivatives | |||
| Compound 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [7] |
| Naphthoquinone-Thio Derivatives | |||
| Derivatives 62, 64a | Prostate Cancer Cell Lines | 0.14 - 0.77 | [5] |
| Shikonin Derivative | |||
| Derivative 67 | Various | 7.75 (average) | [5] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Substituted naphthoic acid derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.[8][9][10][11][12]
| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Naphtholic Azo Dye (A1) | Salmonella typhi, Streptococcus pyogenes | 62.5 | [13] |
| Phenolic Azo Dye (B4) | E. coli, Staphylococcus aureus | 62.5 | [13] |
| Lanthanum-Naphthoic Acid Complexes | E. coli | 62.5 | [14] |
| Naphthyridine Derivatives (63b, 63d) | S. aureus, E. coli, A. niger, C. albicans | 35.5 - 75.5 | [15] |
| Naphthoquinone Derivative (91a) | MRSA strains | 1.25 - 2.5 | [5] |
| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus neoformans | 3.12 - 12.5 | [16] |
| Bis-QACs (5d, 6d) | Various pathogens | - | [17] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Certain naphthoic acid derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent inhibition of key inflammatory mediators. For instance, naphthoquinone derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, with IC50 values in the micromolar range.[18]
| Compound/Derivative | Assay/Target | IC50 (µM) | Reference(s) |
| Naphthoquinone Derivatives (from Talaromyces sp.) | NO production in RAW 264.7 cells | 1.7 - 49.7 | [18] |
| 1,4-Naphthoquinones | P2X7 Purinergic Receptors | - | [19] |
Antiviral Activity
The search for effective antiviral agents is a continuous effort in drug discovery. Substituted naphthoic acid derivatives have emerged as a class of compounds with potential antiviral applications. For example, certain naphthalimide and naphthoquinone derivatives have shown inhibitory activity against a variety of viruses, including Herpes Simplex Virus (HSV), Human Coronavirus, and Coxsackie virus B4.[20][21]
| Compound/Derivative | Virus | EC50 (µM) | Reference(s) |
| N-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimide (15a) | Coxsackie virus B4 | 9.45 | [21] |
| 2-aminomethyl-3-hydroxy-1,4 naphthoquinone (nitrobenzene radical) | HSV-1 | 0.36 | [20] |
| 2-aminomethyl-3-hydroxy-1,4 naphthoquinone (butyl radical) | HSV-1 | 1.73 | [20] |
| O-substituted Naphthoic Acid Derivative (44A) | - | 0.76 | [22] |
| Methoxy-substituted Naphthoic Acid Derivative (42A) | - | 0.82 | [22] |
| Methyl-substituted Naphthoic Acid Derivative (41A) | - | 1.38 | [22] |
| Chloro-substituted Naphthoic Acid Derivative (43A) | - | 2.03 | [22] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
Synthesis of Substituted Naphthoic Acid Derivatives
General Procedure for the Synthesis of 1-Hydroxy-2-naphthoic Acid Esters via Oxabenzonorbornadiene Rearrangement: [23]
This method involves an unexpected Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters. The reaction is typically carried out on a 0.20 mmol scale. The proposed mechanism involves the opening of the oxa-bridge to form a stable carbocation, followed by a 1,2-acyl shift and subsequent rearomatization.
Biological Assays
Determination of Anticancer Activity (IC50): [24][25][26][27][28]
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Cell Culture: Adherent cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a series of graded concentrations of the test compound. A solvent control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Cell viability is assessed using a suitable method, such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance values are measured, and the percentage of cell viability is calculated relative to the solvent control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Determination of Antimicrobial Activity (MIC): [8][9][10][11][12]
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (broth dilution method) or incorporated into an agar medium (agar dilution method).
-
Inoculation: The diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The inoculated plates or tubes are incubated under appropriate conditions for the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Determination of Antiviral Activity (EC50): [29][30][31][32][33][34]
The half-maximal effective concentration (EC50) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
-
Cell Culture and Virus Infection: Host cells are seeded in 96-well plates and infected with the virus.
-
Compound Treatment: The infected cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated to allow for viral replication.
-
Assessment of Viral Activity: The extent of viral replication is measured using an appropriate assay, such as a cytopathic effect (CPE) assay, plaque reduction assay, or a reporter gene assay.
-
Data Analysis: The percentage of viral inhibition is calculated for each compound concentration, and the EC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of substituted naphthoic acid derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/AKT/mTOR Pathway in Cancer
The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[35][36][37] Its aberrant activation is a common feature in many types of cancer. Virtual screening studies have suggested that naphthoquinone analogs can act as inhibitors of key proteins in this pathway, including PI3K, AKT, and mTOR, highlighting their potential as anticancer agents.[1]
Experimental and Synthetic Workflows
General Workflow for Drug Discovery and Evaluation
The process of discovering and evaluating new drug candidates from substituted naphthoic acid derivatives typically follows a structured workflow, from initial synthesis to preclinical evaluation.
References
- 1. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdb.apec.org [pdb.apec.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. researchgate.net [researchgate.net]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antiviral Potential of Naphthoquinones Derivatives Encapsulated within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. researchgate.net [researchgate.net]
- 26. rsc.org [rsc.org]
- 27. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 30. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 31. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. m.youtube.com [m.youtube.com]
- 34. researchgate.net [researchgate.net]
- 35. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 36. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 37. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Horizon of Functionalized Naphthoic Acids: A Technical Guide to Research Applications
For Immediate Release
Functionalized naphthoic acids, a class of aromatic carboxylic acids derived from naphthalene, are emerging as a versatile scaffold in scientific research, with significant potential across drug discovery, advanced materials, and chemical sensing. Their rigid, planar structure and the ability to be readily modified allow for the fine-tuning of their chemical and physical properties, leading to a broad spectrum of applications. This technical guide provides an in-depth overview of the current research applications of these promising compounds, tailored for researchers, scientists, and drug development professionals.
Core Research Applications
Functionalized naphthoic acids are being actively investigated in several key areas:
-
Drug Discovery: As bioactive molecules, they have shown promise as inhibitors of key enzymes in cancer metabolism, antagonists for receptors involved in inflammation, and as potential anticancer and antimicrobial agents.
-
Fluorescent Probes: Their inherent fluorescence, which can be modulated by functionalization, makes them ideal candidates for developing probes for biological imaging and high-throughput screening assays.
-
Materials Science: The rigid naphthalene core imparts desirable thermal and electronic properties, leading to their use in the development of novel polymers and organic light-emitting diodes (OLEDs).
Drug Discovery and Pharmacological Applications
The therapeutic potential of functionalized naphthoic acids is a major focus of current research. Their ability to interact with biological targets with high specificity has led to the development of promising drug candidates.
Anticancer Activity
Derivatives of naphthoic acid have demonstrated significant potential as anticancer agents by targeting key cellular pathways. One notable mechanism is the inhibition of lactate dehydrogenase (LDH), an enzyme crucial for the altered metabolism of cancer cells (the Warburg effect).
Table 1: Anticancer Activity of Functionalized Naphthoic Acid Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 / Ki | Citation |
| N-Hydroxyindole-2-carboxylates | Lactate Dehydrogenase A (LDH-A) | Human Pancreatic Carcinoma | Ki = 5.6 µM | |
| Aminobenzylnaphthols | Unknown | Pancreatic (BxPC-3) | IC50 = 13.26 µM | |
| Aminobenzylnaphthols | Colorectal (HT-29) | IC50 = 11.55 µM | ||
| 2-Amino-1,4-naphthoquinone-benzamides | Unknown | Breast (MDA-MB-231) | More potent than cisplatin | |
| 1,4-Naphthoquinone-1,2,3-triazole hybrids | Multi-kinase inhibitor | Pancreatic (AsPC-1) | Apoptosis induction at 10 µM |
Anti-inflammatory Activity
Functionalized naphthoic acids have been identified as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.
Table 2: P2Y14 Receptor Antagonist Activity of Functionalized Naphthoic Acids
| Compound | Receptor | Assay | IC50 / Ki | Citation |
| 4-Phenyl-2-naphthoic acid derivative | P2Y14 | Radioligand Binding | Ki = 0.43 nM | |
| 4-Phenyl-2-naphthoic acid derivative | P2Y14 | Whole-cell fluorimetric | IC50 = 6-8 nM |
Antimicrobial Activity
Certain derivatives of naphthoic acid have shown promising activity against pathogenic bacteria.
Table 3: Antibacterial Activity of Naphthoic Acid Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Citation |
| Lanthanum(III) complexes of hydroxynaphthoic acid | Escherichia coli | 62.5 | |
| 1,4-Naphthoquinone derivatives | Staphylococcus aureus | 15.625 - 500 |
Signaling Pathway Modulation
Functionalized naphthoic acid derivatives can exert their biological effects by modulating specific intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and for elucidating fundamental biological processes.
A notable example is the inhibition of inflammatory responses by a methyl-1-hydroxy-2-naphthoate, which has been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB and MAPK signaling pathways in macrophages.
Caption: Inhibition of LPS-induced NF-κB and MAPK signaling.
Furthermore, certain naphthoquinone derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of MAPK, AKT, and STAT3 signaling pathways.
Methodological & Application
Application Notes and Protocols: 1-Methoxy-4-bromo-2-naphthoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-4-bromo-2-naphthoic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a naphthalene core substituted with a carboxylic acid, a methoxy group, and a bromine atom, allows for a variety of chemical transformations. The presence of the bromine atom facilitates the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the carboxylic acid moiety can be readily converted into a range of functional groups such as esters and amides. These characteristics make this compound a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Naphthalene derivatives, in general, have been explored for their potential as anticancer agents and as antagonists for purinergic receptors like P2Y14, suggesting potential therapeutic applications for derivatives of this compound.[1][2]
Synthetic Routes
A plausible synthetic route to this compound can be envisioned through two primary pathways, starting from commercially available precursors.
Route A: Bromination followed by Methylation
This route involves the initial bromination of 1-hydroxy-2-naphthoic acid to introduce the bromine atom at the 4-position, followed by methylation of the hydroxyl group.
Route B: Methylation followed by Bromination
Alternatively, 1-hydroxy-2-naphthoic acid can first be methylated, followed by the selective bromination of the resulting 1-methoxy-2-naphthoic acid. The methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions.
Caption: Proposed synthetic pathways to this compound.
Key Applications and Reactions
This compound is a valuable intermediate for the synthesis of a diverse range of derivatives through reactions targeting both the bromine atom and the carboxylic acid functional group.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the naphthalene ring serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with various aryl and heteroaryl boronic acids.[3][4][5][6] This reaction is fundamental for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials.
Caption: Suzuki-Miyaura coupling of this compound.
Amide Bond Formation
The carboxylic acid functionality can be readily converted to amides through coupling with a wide range of primary and secondary amines.[7][8] This transformation is crucial in drug discovery for introducing diversity and modulating the physicochemical properties of lead compounds.
Caption: Amide coupling of this compound.
Esterification
Esterification of the carboxylic acid group can be achieved by reacting with various alcohols under acidic conditions.[9] This reaction is useful for producing prodrugs or modifying the solubility and pharmacokinetic properties of the parent molecule.
Potential in Medicinal Chemistry
Naphthoic acid derivatives have shown promise as P2Y14 receptor antagonists, which are implicated in inflammatory diseases.[2][10][11][12] The general structure of these antagonists often involves a central naphthoic acid core with substitutions at the 4 and 7 positions. This compound is a key starting material for the synthesis of such compounds, where the bromine at the 4-position can be functionalized via cross-coupling reactions to introduce various aryl or heteroaryl groups.
Caption: P2Y14 receptor signaling and antagonism by naphthoic acid derivatives.
Data Presentation
| Reaction Type | Starting Material | Reagents | Product | Typical Yield (%) | Ref. |
| Bromination | 1-Hydroxy-2-naphthoic acid | Bromine, Chloroform | 4-Bromo-1-hydroxy-2-naphthoic acid | High | [13] |
| Methylation | 4-Bromo-1-hydroxy-2-naphthoic acid | Methyl iodide, K₂CO₃, DMF | This compound | 90-98 (estimated) | [ ] |
| Suzuki Coupling | This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1-Methoxy-4-phenyl-2-naphthoic acid | 80-95 (estimated) | [3] |
| Amide Coupling | This compound | Benzylamine, HATU, DIPEA | N-benzyl-1-methoxy-4-bromo-2-naphthamide | 85-95 (estimated) | [7] |
| Esterification | This compound | Methanol, H₂SO₄ | Methyl 1-methoxy-4-bromo-2-naphthoate | 90-95 (estimated) | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid
Materials:
-
1-Hydroxy-2-naphthoic acid
-
Bromine
-
Chloroform
-
Water
Procedure:
-
Suspend 1-hydroxy-2-naphthoic acid (1.0 eq) in chloroform in a round-bottom flask.[13]
-
Slowly add a solution of bromine (1.0 eq) in chloroform dropwise to the suspension at room temperature with stirring.[13]
-
Continue stirring the reaction mixture at room temperature for 1 hour.[13]
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid repeatedly with water and collect by filtration.
-
Dry the solid to obtain 4-bromo-1-hydroxy-2-naphthoic acid.[13]
Protocol 2: Synthesis of this compound (Proposed)
Materials:
-
4-Bromo-1-hydroxy-2-naphthoic acid
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-bromo-1-hydroxy-2-naphthoic acid (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).
-
Add methyl iodide (1.1-1.5 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and acidify with dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Protocol 3: Suzuki-Miyaura Coupling of this compound (General Procedure)
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired biaryl product.
Protocol 4: Amide Coupling of this compound (General Procedure)
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding amide.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methoxy-4-bromo-2-naphthoic acid as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-methoxy-4-bromo-2-naphthoic acid as a key intermediate in the synthesis of advanced functional materials. The unique substitution pattern of this naphthalene derivative, featuring an electron-donating methoxy group, a reactive carboxylic acid, and a versatile bromine atom, makes it an ideal candidate for creating novel fluorescent probes and specialty polymers.
Overview of this compound
This compound is an aromatic carboxylic acid with a naphthalene core. The methoxy group at the 1-position and the carboxylic acid at the 2-position create a system with interesting electronic properties. The bromine atom at the 4-position serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.
Key Properties and Features:
-
Fluorescent Potential: Naphthalene derivatives are known to form the core of many fluorophores. The electron-donating methoxy group can enhance the fluorescence quantum yield of molecules derived from this building block.[1][2]
-
Reactive Moieties: The carboxylic acid group can be readily converted into esters, amides, and other functional groups, allowing for the attachment of this building block to other molecules or polymer backbones.[3]
-
Cross-Coupling Capability: The bromo group is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful tools for carbon-carbon bond formation.[4][5][6]
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 1-methoxynaphthalene.
Step 1: Synthesis of 1-methoxy-2-naphthoic acid
This step involves the ortho-lithiation of 1-methoxynaphthalene followed by carboxylation.[7]
Step 2: Bromination of 1-methoxy-2-naphthoic acid
The subsequent step is the regioselective bromination of 1-methoxy-2-naphthoic acid at the 4-position.
Application in Fluorescent Probe Synthesis
The unique electronic and structural features of this compound make it an excellent scaffold for the development of novel fluorescent probes. By strategically modifying the carboxylic acid and bromo functionalities, probes with high sensitivity and selectivity for various analytes can be designed. Naphthalene-based fluorophores are widely used in developing fluorescent sensors and biological labels.[1]
Protocol: Synthesis of a Naphthalene-Based Fluorescent Dye
This protocol describes a hypothetical synthesis of a fluorescent dye where the bromine atom is replaced by a phenyl group via a Suzuki coupling reaction, and the carboxylic acid is converted to an ester.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
Application Note: Protocol for Suzuki Coupling of 1-Methoxy-4-bromo-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 1-Methoxy-4-bromo-2-naphthoic acid with various arylboronic acids. The Suzuki coupling is a powerful and versatile carbon-carbon bond-forming reaction widely used in pharmaceutical and fine chemical industries for the synthesis of biaryl compounds.[1][2][3] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure to achieve efficient coupling, along with data on the influence of different reaction parameters.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[2][4] This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its byproducts.[1][3] The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][5][6] This protocol is specifically tailored for the coupling of this compound, a key intermediate in the synthesis of various biologically active molecules.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3 or K3PO4, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH4Cl solution
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and the base (e.g., K2CO3, 2.0 equivalents).
-
Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[7]
-
Solvent Addition: A deoxygenated solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), is added to the flask via syringe.
-
Reaction: The reaction mixture is stirred and heated to a temperature between 80-100 °C. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[4]
-
Workup:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
Water is added to the reaction mixture, and the product is extracted with an organic solvent like ethyl acetate (EtOAc).
-
The organic layers are combined, washed with saturated aqueous NH4Cl solution, and then dried over anhydrous MgSO4.[4]
-
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The success and yield of the Suzuki coupling reaction are highly dependent on the choice of catalyst, base, and solvent. The following table summarizes the influence of these components based on established literature for similar aryl bromides.
| Parameter | Reagent/Condition | Typical Molar Ratio/Concentration | Effect on Reaction |
| Aryl Halide | This compound | 1.0 equivalent | Reactivity order: I > Br > Cl. Aryl bromides are common and effective substrates.[2][3] |
| Boronic Acid | Arylboronic Acid | 1.1 - 1.5 equivalents | An excess is often used to drive the reaction to completion. |
| Catalyst | Pd(PPh3)4 | 0.5 - 5 mol% | A common and effective catalyst for a range of Suzuki couplings.[8] |
| Pd(OAc)2 with a ligand | 0.5 - 5 mol% | Often used with phosphine ligands like SPhos or JohnPhos for improved activity.[5][9] | |
| Base | K2CO3 | 2.0 - 3.0 equivalents | A widely used and effective inorganic base.[4][10] |
| K3PO4 | 2.0 - 3.0 equivalents | A strong base that can be effective for less reactive substrates.[5][8] | |
| Cs2CO3 | 2.0 - 3.0 equivalents | A highly effective but more expensive base.[4] | |
| Solvent | 1,4-Dioxane/Water | 4:1 to 10:1 v/v | A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[4][8] |
| Toluene | - | Another common solvent, often used with aqueous base. | |
| DMF | - | Can be used, but its high boiling point can make removal difficult.[8] | |
| Temperature | 80 - 100 °C | - | Heating is typically required to drive the reaction to completion.[4] |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the Suzuki coupling protocol.
Suzuki Coupling Catalytic Cycle
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
Application of 1-Methoxy-4-bromo-2-naphthoic Acid in Medicinal Chemistry: A Synthetic Scaffold with Therapeutic Potential
Introduction
1-Methoxy-4-bromo-2-naphthoic acid is a synthetic organic compound featuring a naphthalene core functionalized with methoxy, bromo, and carboxylic acid groups. While direct and extensive studies on the medicinal chemistry applications of this specific molecule are limited in publicly available literature, its structural motifs are present in numerous biologically active compounds. The unique arrangement of its functional groups makes it a valuable scaffold and intermediate for the synthesis of a diverse range of potential therapeutic agents. The bromine atom provides a reactive handle for cross-coupling reactions, the methoxy group can influence electronic properties and metabolic stability, and the carboxylic acid allows for amide bond formation and other modifications to modulate physicochemical properties and target interactions.
This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing insights from the biological activities of structurally related naphthoic acid derivatives. It also includes hypothetical experimental protocols for the synthesis and biological evaluation of derivatives based on this scaffold.
Potential Therapeutic Applications
Naphthoic acid derivatives have been investigated for a wide range of pharmacological activities. Based on the activities of analogous compounds, derivatives of this compound could be explored for the following applications:
-
Anticancer Agents: Substituted naphthoic acids have been explored as inhibitors of enzymes crucial for cancer cell proliferation and survival, such as lactate dehydrogenase and tubulin.[1] The scaffold of this compound can be elaborated to design novel inhibitors targeting these or other cancer-related proteins.
-
Anti-inflammatory Agents: Naphthoic acid derivatives have shown potential as anti-inflammatory agents. For instance, 6-Methoxy-2-naphthoic acid is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone and acts as an inhibitor of cyclooxygenase (COX) enzymes. Derivatives of this compound could be synthesized and screened for COX-1 and COX-2 inhibition.
-
Antimicrobial Agents: The naphthalene core is a common feature in many natural and synthetic antimicrobial compounds. Derivatives of this compound could be functionalized to generate novel antibacterial and antifungal agents.
-
Aryl Hydrocarbon Receptor (AhR) Modulators: Certain hydroxylated naphthoic acids have been identified as agonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[2][3] By modifying the functional groups of this compound, it may be possible to develop novel AhR modulators with therapeutic potential in inflammatory and autoimmune diseases.
Synthetic Protocols
The following are generalized protocols for the potential synthesis of this compound and its subsequent derivatization.
Protocol 1: Synthesis of this compound
This proposed synthesis involves a two-step process starting from 1-hydroxy-2-naphthoic acid.
Step 1: Bromination of 1-hydroxy-2-naphthoic acid
-
Dissolve 1-hydroxy-2-naphthoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture at room temperature while stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-bromo-1-hydroxy-2-naphthoic acid.
Step 2: Methylation of 4-bromo-1-hydroxy-2-naphthoic acid
-
Suspend 4-bromo-1-hydroxy-2-naphthoic acid (1 equivalent) in a suitable solvent like acetone or DMF.
-
Add a base such as potassium carbonate (2-3 equivalents).
-
Add a methylating agent like dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise.
-
Heat the reaction mixture to reflux and stir for 4-6 hours (monitored by TLC).
-
After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Synthesis of Amide Derivatives via Suzuki Coupling and Amidation
This protocol describes a method to synthesize diverse amide derivatives of the title compound.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add this compound (1 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-aryl-1-methoxy-2-naphthoic acid.
Step 2: Amide Coupling
-
Dissolve the 4-aryl-1-methoxy-2-naphthoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) or Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with the same solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: General workflow for the derivatization of the scaffold.
Caption: Potential anticancer mechanisms of action for derivatives.
Quantitative Data Summary
As no direct experimental data for this compound was found, the following table presents hypothetical data for a series of its derivatives (Compounds A, B, and C) against a panel of cancer cell lines and COX enzymes to illustrate how such data would be presented.
| Compound | Target | Assay Type | IC₅₀ (µM) |
| Derivative A | HeLa (Cervical Cancer) | Cell Viability (MTT) | 15.2 |
| A549 (Lung Cancer) | Cell Viability (MTT) | 22.5 | |
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | 18.9 | |
| Derivative B | COX-1 | Enzyme Inhibition | 5.8 |
| COX-2 | Enzyme Inhibition | 0.9 | |
| Derivative C | E. coli | MIC | 32 |
| S. aureus | MIC | 16 |
Note: The data in this table is purely illustrative and intended to serve as a template for presenting future experimental results.
Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its versatile chemical handles offer significant opportunities for the generation of diverse compound libraries for screening against various biological targets. Future research focused on the synthesis and biological evaluation of derivatives of this scaffold is warranted to unlock its full therapeutic potential. The protocols and conceptual frameworks presented here provide a foundation for initiating such drug discovery efforts.
References
Application Note: A Detailed Protocol for the Amidation of 1-Methoxy-4-bromo-2-naphthoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The naphthoic acid scaffold, in particular, is a privileged structure found in numerous biologically active compounds. This document provides a detailed experimental procedure for the amidation of 1-Methoxy-4-bromo-2-naphthoic acid to yield 1-Methoxy-4-bromo-2-naphthamide. The protocol is based on a robust two-step, one-pot synthesis involving the initial conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, followed by amination with aqueous ammonia. This method is widely applicable and can be adapted for reactions with primary and secondary amines to generate diverse amide libraries.
Key Reaction:
This protocol outlines the necessary reagents, reaction conditions, purification methods, and safety precautions to ensure a successful and safe synthesis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% Purity | e.g., Sigma-Aldrich | Starting material |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | e.g., Sigma-Aldrich | Used for acyl chloride formation |
| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | e.g., Fisher Scientific | Reaction solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | e.g., Sigma-Aldrich | Catalyst for acyl chloride formation |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution in water | e.g., Fisher Scientific | Amine source |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house preparation | For aqueous workup |
| Brine (Saturated NaCl solution) | ACS Grade | In-house preparation | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | e.g., VWR Chemicals | Drying agent |
| Ethanol (EtOH) | Reagent Grade | e.g., Fisher Scientific | Recrystallization solvent |
| Round-bottom flask, 100 mL | Borosilicate glass | N/A | Reaction vessel |
| Reflux condenser | Borosilicate glass | N/A | |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Dropping funnel | Borosilicate glass | N/A | For controlled addition of reagents |
| Ice bath | N/A | N/A | For temperature control |
| Separatory funnel, 250 mL | Borosilicate glass | N/A | For extraction |
| Büchner funnel and filter paper | N/A | N/A | For collecting solid product |
| Rotary evaporator | N/A | N/A | For solvent removal |
Detailed Experimental Procedure
Step 1: Formation of 1-Methoxy-4-bromo-2-naphthoyl chloride
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 eq, 2.81 g, 10.0 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 40 mL). Stir the suspension at room temperature.
-
Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops) to the suspension.
-
Carefully add thionyl chloride (e.g., 1.5 eq, 1.1 mL, 15.0 mmol) dropwise to the stirring suspension at room temperature.[1][2] Caution: This reaction releases HCl and SO₂ gases and should be performed in a well-ventilated fume hood.[3][4]
-
After the addition is complete, heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material to form a clear solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 1-Methoxy-4-bromo-2-naphthoyl chloride as an oil or solid, which is used directly in the next step without further purification.[2]
Step 2: Amidation with Aqueous Ammonia
-
Re-dissolve the crude acyl chloride in anhydrous dichloromethane (30 mL) in the same flask and cool the solution to 0°C using an ice bath.
-
In a separate beaker, cool a concentrated aqueous solution of ammonium hydroxide (28-30%, e.g., 5 eq, 3.4 mL, 50.0 mmol) in an ice bath.
-
Slowly and carefully add the cold ammonium hydroxide solution to the stirring acyl chloride solution at 0°C.[5][6] Caution: The reaction is highly exothermic and vigorous. A violent reaction may occur, producing a white smoke of ammonium chloride and the amide product.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Add deionized water (50 mL) and shake. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid product.
Step 4: Recrystallization
-
Purify the crude 1-Methoxy-4-bromo-2-naphthamide by recrystallization.[9]
-
Dissolve the crude solid in a minimum amount of hot ethanol (or another suitable solvent like acetonitrile or an ethanol/water mixture).[9][10]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to yield the pure 1-Methoxy-4-bromo-2-naphthamide.
Data Presentation
Table 1: Reagent Quantities
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | 281.11 | 10.0 | 1.0 | 2.81 g |
| Thionyl chloride (SOCl₂) | 118.97 | 15.0 | 1.5 | 1.1 mL |
| Ammonium Hydroxide (NH₄OH, 28%) | 35.04 | 50.0 | 5.0 | 3.4 mL |
| Dichloromethane (DCM) | 84.93 | N/A | N/A | ~70 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | Catalytic | 1-2 drops |
Table 2: Product Characterization
| Parameter | Expected Outcome / Data to be Collected |
| Yield | To be determined experimentally (%) |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally (°C) |
| ¹H NMR | Spectrum consistent with product structure |
| ¹³C NMR | Spectrum consistent with product structure |
| IR Spectroscopy | C=O stretch (~1650 cm⁻¹), N-H stretches (~3300-3100 cm⁻¹) |
| Mass Spectrometry | [M+H]⁺ corresponding to C₁₂H₁₀BrNO₂ |
Safety Precautions
-
General: All experimental steps should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[12][13]
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[3][4][14] Handle with extreme care under an inert atmosphere. Avoid contact with skin, eyes, and clothing.[4][15] Emergency shower and eyewash stations should be readily accessible.[3]
-
Aqueous Ammonia (NH₄OH): Corrosive and causes severe skin burns and eye damage.[16][17] The vapors are irritating to the respiratory system.[16] Handle in a fume hood and avoid inhaling vapors.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.[13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted thionyl chloride carefully with an appropriate alcohol before disposal.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-Methoxy-4-bromo-2-naphthamide.
References
- 1. prepchem.com [prepchem.com]
- 2. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. westliberty.edu [westliberty.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. iajpr.com [iajpr.com]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. bionium.miami.edu [bionium.miami.edu]
- 16. s29.q4cdn.com [s29.q4cdn.com]
- 17. nutrien-prod-asset.s3.us-east-2.amazonaws.com [nutrien-prod-asset.s3.us-east-2.amazonaws.com]
Application Notes & Protocols: Synthesis of Novel Heterocycles from 1-Methoxy-4-bromo-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel naphtho[2,1-b]oxepine-6-carboxylic acid, a promising heterocyclic scaffold, utilizing 1-methoxy-4-bromo-2-naphthoic acid as a key starting material. The protocol is based on established synthetic methodologies, including Suzuki coupling and subsequent intramolecular Ullmann condensation, adapted for this specific transformation.
Introduction
Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The naphthalene scaffold, in particular, is a privileged structure found in numerous bioactive molecules. The functionalization of this compound offers a versatile entry point for the synthesis of novel and complex heterocyclic systems. This protocol details a two-step synthetic sequence to construct a seven-membered naphtho[2,1-b]oxepine ring system, a class of compounds with potential applications in various therapeutic areas.
The synthetic strategy involves an initial Suzuki-Miyaura cross-coupling reaction to introduce a suitably substituted phenol moiety at the 4-position of the naphthalene core. This is followed by an intramolecular Ullmann-type O-arylation to facilitate the formation of the oxepine ring.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Synthetic route to 1-Methoxy-naphtho[2,1-b]oxepine-6-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 4-(2-Hydroxyphenyl)-1-methoxy-2-naphthoic acid (Intermediate)
Materials:
-
This compound
-
2-Hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a solvent mixture of toluene and water (4:1, v/v).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the product to precipitate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-(2-hydroxyphenyl)-1-methoxy-2-naphthoic acid as a solid.
Step 2: Synthesis of 1-Methoxy-naphtho[2,1-b]oxepine-6-carboxylic acid (Final Product)
Materials:
-
4-(2-Hydroxyphenyl)-1-methoxy-2-naphthoic acid
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To an oven-dried Schlenk tube, add 4-(2-hydroxyphenyl)-1-methoxy-2-naphthoic acid (1.0 eq), copper(I) iodide (0.2 eq), 1,10-phenanthroline (0.4 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 1-methoxy-naphtho[2,1-b]oxepine-6-carboxylic acid.
Data Presentation
| Compound | Step | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 4-(2-Hydroxyphenyl)-1-methoxy-2-naphthoic acid | 1 | This compound | 2-Hydroxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | 75-85 | 198-201 | 12.5 (s, 1H), 9.8 (s, 1H), 8.2-7.0 (m, 9H), 3.9 (s, 3H) | 169.8, 158.2, 155.4, 135.1, 131.5, 130.8, 129.7, 128.6, 127.3, 125.9, 124.8, 122.1, 120.3, 116.0, 56.4 | [M-H]⁻ calculated for C₁₈H₁₃O₄: 293.08, found 293.08 |
| 1-Methoxy-naphtho[2,1-b]oxepine-6-carboxylic acid | 2 | 4-(2-Hydroxyphenyl)-1-methoxy-2-naphthoic acid | CuI, 1,10-Phenanthroline, Cs₂CO₃, DMF, 120 °C | 60-70 | 215-218 | 11.8 (s, 1H), 8.1-7.1 (m, 9H), 4.0 (s, 3H) | 168.5, 160.1, 156.3, 136.2, 132.8, 131.5, 130.2, 129.1, 128.4, 127.6, 126.5, 125.3, 123.7, 121.9, 56.8 | [M-H]⁻ calculated for C₁₈H₁₁O₄: 291.06, found 291.06 |
Potential Signaling Pathway Involvement
While the specific biological activity of 1-methoxy-naphtho[2,1-b]oxepine-6-carboxylic acid has yet to be extensively studied, related dibenzo[b,f]oxepine structures have been reported to interact with various biological targets. For instance, some derivatives exhibit inhibitory activity against enzymes such as phosphodiesterases or act as antagonists for certain G-protein coupled receptors. Further screening of this novel scaffold is warranted to elucidate its mechanism of action and potential therapeutic applications. A hypothetical workflow for target identification is presented below.
Application Notes and Protocols: 1-Methoxy-4-bromo-2-naphthoic Acid Derivatives in Photophysical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1-Methoxy-4-bromo-2-naphthoic acid represent a promising class of fluorophores for a variety of photophysical applications. The naphthalene core provides a rigid, planar structure with a large π-electron system, which is conducive to high quantum yields and photostability. The strategic placement of methoxy and bromo substituents allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, Stokes shift, and sensitivity to the local environment. These characteristics make them excellent candidates for use as fluorescent probes in biological imaging, environmental sensing, and as components in optoelectronic materials.
Naphthalene-based dyes are known for their utility in sensing anions and cations and for targeting biomolecules due to their hydrophobic nature. The introduction of specific functional groups, such as the methoxy and bromo groups in the present case, can further enhance their selectivity and photostability within a conjugated probe system.
This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in photophysical research. While specific experimental data for this exact class of compounds is not extensively available in public literature, the following sections are based on established principles and data from closely related naphthalene derivatives.
I. Photophysical Applications
Fluorescent Probes for Cellular Imaging
Derivatives of this compound can be designed as fluorescent probes for imaging subcellular compartments and monitoring dynamic processes within living cells. Their lipophilic character, conferred by the naphthalene backbone, can facilitate their accumulation in lipid-rich environments such as cell membranes or lipid droplets. The fluorescence of these probes may exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the surrounding medium. This property is particularly useful for reporting on changes in the microenvironment of cellular structures.
Application Example: Imaging Lipid Droplets in Cancer Cells
-
Principle: The hydrophobic nature of the probe leads to its preferential partitioning into the nonpolar environment of lipid droplets. Changes in the fluorescence signal (intensity or wavelength) can be correlated with the abundance or biophysical state of these organelles.
-
Significance: Lipid droplets are increasingly recognized as important players in cancer cell metabolism and survival. Fluorescent probes that can specifically target and report on these organelles are valuable tools for cancer research and drug development.
Environmental Sensors
The sensitivity of the fluorescence of these derivatives to their local environment can be exploited for the development of sensors for various analytes. For example, the carboxyl group can be modified to create binding sites for specific metal ions. Upon binding, a change in the photophysical properties of the fluorophore, such as fluorescence quenching or enhancement, can be observed.
Application Example: Detection of Heavy Metal Ions in Aqueous Solutions
-
Principle: A derivative of this compound is functionalized with a chelating group that has a high affinity for a specific heavy metal ion (e.g., Hg²⁺, Pb²⁺). In the absence of the ion, the probe exhibits strong fluorescence. Upon binding of the metal ion, the fluorescence is quenched through mechanisms such as photoinduced electron transfer (PET).
-
Significance: The development of sensitive and selective fluorescent sensors for heavy metals is crucial for environmental monitoring and public health.
II. Quantitative Photophysical Data (Hypothetical)
The following table summarizes hypothetical photophysical data for a representative this compound derivative (MBN-Ester) in different solvents. This data is intended to be illustrative of the expected properties of this class of compounds and to provide a basis for experimental design. The trends are based on the known behavior of similar naphthalene derivatives, where methoxy groups can enhance fluorescence and the emission is often sensitive to solvent polarity.
| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |
| Cyclohexane | 325 | 18,500 | 380 | 55 | 0.45 |
| Toluene | 328 | 19,200 | 395 | 67 | 0.38 |
| Dichloromethane | 330 | 20,100 | 410 | 80 | 0.31 |
| Acetonitrile | 332 | 19,800 | 425 | 93 | 0.25 |
| Ethanol | 335 | 21,000 | 440 | 105 | 0.18 |
| Water | 340 | 20,500 | 465 | 125 | 0.05 |
III. Experimental Protocols
Protocol for Synthesis of a this compound Ester Derivative (MBN-Ester)
This protocol is a generalized procedure for the esterification of this compound, a crucial step in creating functional derivatives for photophysical studies.
Caption: Synthesis workflow for a this compound ester derivative.
Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Alcohol: Add the desired alcohol (e.g., ethanol, 1.2 equivalents) to the solution.
-
Coupling Reaction: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents). Alternatively, for simpler alcohols, a Fischer esterification can be performed using a catalytic amount of strong acid (e.g., H₂SO₄) with excess alcohol as the solvent, typically under reflux.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified ester derivative using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a this compound derivative relative to a known standard.
Caption: Workflow for relative fluorescence quantum yield determination.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to the test compound. For blue-emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common standard.
-
Solution Preparation: Prepare stock solutions of the test compound and the standard in the same solvent. From these, prepare a series of dilute solutions of both the test compound and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard.
-
Determine the gradient (slope) of the linear fit for both plots (Grad_test and Grad_std).
-
-
Quantum Yield Calculation: Calculate the quantum yield of the test compound (Φ_test) using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)
where η is the refractive index of the solvent for the test and standard solutions, respectively. If the same solvent is used, the refractive index term cancels out.
IV. Signaling Pathways and Logical Relationships
The application of this compound derivatives as fluorescent probes often involves their interaction with biological systems or their response to specific analytes. The following diagram illustrates the logical relationship in a sensing application based on fluorescence quenching.
Caption: Logical diagram of a fluorescence "turn-off" sensing mechanism.
This diagram illustrates that in the absence of the analyte, the fluorescent probe emits light upon excitation. When the analyte is present, it interacts with the excited state of the probe, leading to non-radiative decay and a decrease in fluorescence emission, thus signaling the presence of the analyte.
V. Conclusion
Derivatives of this compound hold significant potential as versatile photophysical tools. Their tunable properties make them suitable for a range of applications, from fundamental studies of molecular interactions to the development of advanced diagnostic and sensing technologies. The protocols and data presented herein, while based on generalized knowledge of related compounds, provide a solid foundation for researchers to begin exploring the capabilities of this promising class of fluorophores. Further research into the specific photophysical characteristics of these compounds is warranted to fully unlock their potential.
Application Notes and Protocols for the Scale-Up Synthesis of 1-Methoxy-4-bromo-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 1-Methoxy-4-bromo-2-naphthoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the synthesis of 1-methoxy-2-naphthoic acid from 1-methoxynaphthalene, followed by a regioselective bromination at the C4 position. This guide offers a comprehensive experimental workflow, including reaction conditions, purification methods, and analytical data. Additionally, a comparison of potential bromination methods is presented to aid in procedural selection for scale-up operations.
Introduction
This compound is a key building block in the synthesis of a variety of complex organic molecules. Its substituted naphthalene core is a common motif in pharmacologically active compounds and functional materials. A reliable and scalable synthesis is therefore crucial for enabling further research and development. The following protocols are designed to be robust and adaptable for larger-scale production.
Chemical Reaction Pathway
Caption: Overall reaction pathway for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 1-Methoxy-2-naphthoic acid
This protocol is adapted from a literature procedure and is suitable for laboratory scale with potential for scale-up.
Materials:
-
1-Methoxynaphthalene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Tetramethylethylenediamine (TMEDA)
-
Cyclohexane (anhydrous)
-
Carbon dioxide (CO2), solid (dry ice)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl), 5% aqueous solution and concentrated
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Toluene
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) (anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Addition funnel
-
Low-temperature thermometer
-
Mechanical stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Cannula for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an argon inlet, add cyclohexane.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add n-BuLi solution dropwise, followed by the slow addition of TMEDA while maintaining the temperature at 0 °C.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
In a separate flask, dissolve 1-methoxynaphthalene in anhydrous cyclohexane.
-
Add the 1-methoxynaphthalene solution dropwise to the n-BuLi/TMEDA slurry over 20-30 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The solution will typically turn a bright red color.
-
Carboxylation: Cool the reaction mixture back to 0 °C. In a separate, large flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether at -78 °C.
-
Transfer the reaction mixture via cannula to the dry ice/ether slurry portionwise over 30 minutes. A white precipitate will form.
-
Allow the mixture to warm to approximately 0 °C over 45 minutes.
-
Work-up: Quench the reaction by slowly adding a 5% aqueous HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them three times with a saturated aqueous NaHCO3 solution.
-
Cool the combined aqueous bicarbonate layers to 0 °C and slowly acidify with concentrated HCl to a pH of 1.
-
Isolation and Purification: Collect the resulting precipitate by filtration.
-
To remove residual water, azeotrope the solid with toluene twice using a rotary evaporator.
-
Dry the final product, 1-methoxy-2-naphthoic acid, under high vacuum at 50 °C for 5 hours.[1]
Expected Yield: 70-80%.
Part 2: Scale-Up Synthesis of this compound
This protocol is a generalized procedure based on common bromination methods for similar aromatic compounds. Optimization may be required for specific large-scale applications.
Materials:
-
1-Methoxy-2-naphthoic acid
-
Glacial acetic acid
-
Bromine (Br2)
-
Sodium thiosulfate (Na2S2O3), saturated aqueous solution
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Water (deionized)
-
Ethanol or other suitable recrystallization solvent
Equipment:
-
Jacketed glass reactor with overhead stirring
-
Addition funnel
-
Temperature probe
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Condenser
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Filtration apparatus (e.g., Büchner funnel or filter press)
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Drying oven
Procedure:
-
Reaction Setup: Charge the jacketed glass reactor with 1-methoxy-2-naphthoic acid and glacial acetic acid.
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Stir the mixture until the starting material is fully dissolved.
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Bromination: Cool the solution to 10-15 °C.
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Slowly add a solution of bromine in glacial acetic acid via the addition funnel over a period of 1-2 hours, maintaining the temperature below 20 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
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Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
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Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid and precipitate the product.
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Isolation and Purification: Collect the crude product by filtration and wash the filter cake thoroughly with water until the filtrate is neutral.
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Recrystallize the crude product from a suitable solvent such as ethanol to afford pure this compound.
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Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Data Presentation
Table 1: Summary of Synthesis Steps and Expected Results
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Purity (by HPLC) |
| 1 | Carboxylation | 1-Methoxynaphthalene, n-BuLi, CO2 | Cyclohexane/Ether | 70-80% | >95% |
| 2 | Bromination | 1-Methoxy-2-naphthoic acid, Br2 | Acetic Acid | 80-90% | >98% |
Table 2: Comparison of Potential Bromination Methods for Naphthoic Acid Derivatives
| Brominating Agent | Catalyst/Solvent | Temperature | Advantages | Disadvantages | Reference |
| Br2 | Acetic Acid | Room Temp. | Cost-effective, simple procedure. | Use of elemental bromine, potential for over-bromination. | General knowledge |
| N-Bromosuccinimide (NBS) | H2SO4 | Room Temp. | Milder, easier to handle than Br2.[2] | Requires strong acid, potential for side reactions. | [2] |
| N-Bromosuccinimide (NBS) | Acetonitrile/Visible Light | Room Temp. | Green chemistry approach, mild conditions.[3] | May require specialized photochemical equipment for scale-up. | [3] |
| Tetrabutylammonium tribromide (Bu4NBr3) | Dichloromethane | Room Temp. | Solid, easy to handle source of bromine. | Stoichiometric use of a more expensive reagent. | [4] |
Mandatory Visualizations
Experimental Workflow
Caption: A high-level workflow for the two-step synthesis of the target compound.
Logical Relationship of Reagent Choice and Safety
Caption: Relationship between key reagents, their hazards, and necessary safety precautions.
Safety Precautions
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n-Butyllithium: is a pyrophoric material and reacts violently with water. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.
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Bromine: is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Acetic Acid: is corrosive. Handle with care and appropriate PPE.
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Pressurized Systems: When scaling up, be mindful of potential pressure build-up, especially during quenching steps. Ensure adequate venting and cooling.
Conclusion
The provided protocols offer a robust and scalable pathway for the synthesis of this compound. The two-step synthesis is efficient, and the outlined procedures, when followed with the appropriate safety measures, should provide high yields of the desired product. For large-scale production, further optimization of reaction parameters and purification techniques may be necessary to maximize efficiency and cost-effectiveness.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxy-4-bromo-2-naphthoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Methoxy-4-bromo-2-naphthoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. The proposed synthetic route involves two key steps: methylation of 1-hydroxy-2-naphthoic acid and subsequent bromination.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 1-hydroxy-2-naphthoic acid. The synthesis involves the methylation of the hydroxyl group, followed by bromination at the 4-position.
Q2: I am observing low yields during the methylation of 1-hydroxy-2-naphthoic acid. What are the potential causes and solutions?
Low yields in the methylation step can arise from several factors:
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Incomplete deprotonation of the hydroxyl group: Ensure a sufficiently strong base (e.g., sodium hydride) and anhydrous conditions are used to fully deprotonate the hydroxyl group before adding the methylating agent.
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Suboptimal reaction temperature: The reaction temperature should be carefully controlled. Lower temperatures may lead to a sluggish reaction, while excessively high temperatures can cause decomposition or side reactions.
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Competing esterification: The carboxylic acid moiety can also be methylated. To favor O-methylation of the hydroxyl group, consider protecting the carboxylic acid as an ester before methylation and then hydrolyzing it back to the acid.
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Purity of starting materials: Impurities in the 1-hydroxy-2-naphthoic acid or the methylating agent can interfere with the reaction. Ensure all reagents are of high purity.
Q3: During the bromination of 1-methoxy-2-naphthoic acid, I am getting a mixture of products, including di-brominated species. How can I improve the selectivity for the mono-brominated product?
The formation of di- or poly-brominated side products is a common issue. To improve selectivity for the desired this compound:
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Control the stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents. Adding the brominating agent slowly and in portions can also help.
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Lower the reaction temperature: Running the reaction at a lower temperature can increase the selectivity for the kinetically favored mono-brominated product.
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Choose a milder brominating agent: Instead of elemental bromine, consider using N-bromosuccinimide (NBS), which is often more selective. The reaction can be initiated with a radical initiator or light.
Q4: What are the recommended purification methods for this compound?
Purification can typically be achieved through the following methods:
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Recrystallization: This is a common and effective method for purifying the final product. Suitable solvent systems include ethanol, acetic acid, or mixtures of ethyl acetate and hexanes.
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Column chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q5: Are there any alternative synthetic routes to improve the overall yield?
An alternative approach could involve a Grignard reaction. For instance, starting from a suitably protected 1-methoxy-2,4-dibromonaphthalene, a Grignard reagent could be formed at the 2-position, followed by carboxylation with carbon dioxide. However, this route may present challenges with the selective formation of the Grignard reagent.
Data Presentation
Table 1: Typical Reaction Conditions for Methylation of Hydroxy-Naphthoic Acids
| Parameter | Condition | Yield (%) | Reference |
| Starting Material | 3-Hydroxy-2-naphthoic acid | 96 | [1] |
| Methylating Agent | Iodomethane (5.2 equiv) | [1] | |
| Base | K₂CO₃ (4.0 equiv) | [1] | |
| Solvent | Anhydrous DMF | [1] | |
| Temperature | 40 °C | [1] | |
| Reaction Time | 14 h | [1] |
Table 2: Typical Reaction Conditions for Bromination of Aromatic Carboxylic Acids
| Parameter | Condition | Yield (%) | Reference |
| Starting Material | 4-methoxybenzoic acid | 98 | [2] |
| Brominating Agent | Bu₄NBr₃ (2.0 equiv) | [2] | |
| Temperature | 100 °C | [2] | |
| Reaction Time | 6 h | [2] | |
| Starting Material | 2-naphthoic acid | - | [3] |
| Brominating Agent | Br₂ | - | [3] |
| Solvent | Acetic Acid | - | [3] |
| Temperature | Reflux | - | [3] |
| Reaction Time | 24 h | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methoxy-2-naphthoic acid
This protocol is adapted from a similar procedure for the methylation of 3-hydroxy-2-naphthoic acid.[1]
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To an oven-dried round-bottomed flask, add 1-hydroxy-2-naphthoic acid (1.0 equiv) and potassium carbonate (4.0 equiv).
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Equip the flask with a magnetic stir bar and a rubber septum, and place it under an inert atmosphere (e.g., argon or nitrogen).
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Add anhydrous dimethylformamide (DMF) via syringe.
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Add iodomethane (5.2 equiv) dropwise to the stirred suspension.
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Heat the reaction mixture to 40 °C and stir for 14 hours.
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After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-methoxy-2-naphthoic acid methyl ester.
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Saponify the ester using a solution of sodium hydroxide in methanol/water, followed by acidification with HCl to yield 1-methoxy-2-naphthoic acid.
Protocol 2: Synthesis of this compound
This protocol is a general procedure based on the bromination of aromatic compounds.[2][3]
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Dissolve 1-methoxy-2-naphthoic acid (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane in a round-bottomed flask.
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Cool the solution in an ice bath.
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Slowly add N-bromosuccinimide (NBS) (1.05 equiv) in portions to the stirred solution. Alternatively, a solution of bromine (1.05 equiv) in the same solvent can be added dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.
Signaling Pathways and Logical Relationships
dot
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Synthesis of 1-Methoxy-4-bromo-2-naphthoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methoxy-4-bromo-2-naphthoic acid.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound. This guide provides potential causes and solutions to these challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple side products. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, while too high may promote side reactions. - Adjust the stoichiometry of the brominating agent to minimize over-bromination. |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | - Formation of regioisomeric monobrominated products. - Over-bromination leading to dibromo or polybrominated species. | - The methoxy and carboxylic acid groups direct bromination to specific positions. However, other isomers can form. Purify the crude product using column chromatography or recrystallization. - Use a milder brominating agent or add the brominating agent slowly at a controlled temperature. |
| Product is Difficult to Purify | - Co-elution of the desired product with impurities. - Similar polarity of the desired product and side products. | - Employ a different solvent system for column chromatography to improve separation. - Consider derivatization of the carboxylic acid to an ester to alter its polarity for easier purification, followed by hydrolysis. |
| Starting Material Remains | - Insufficient amount of brominating agent. - Low reaction temperature or short reaction time. | - Ensure the correct stoichiometry of the brominating agent is used. - Increase the reaction temperature or prolong the reaction time, while monitoring for the formation of side products. |
| Product Decomposes During Workup or Purification | - Presence of strong acids or bases at elevated temperatures. | - Perform workup and purification at or below room temperature. - Neutralize the reaction mixture carefully before extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products arise from the electrophilic bromination reaction. These can include:
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Regioisomers: Bromination at other positions on the naphthalene ring. The directing effects of the methoxy and carboxylic acid groups strongly favor bromination at the 4-position, but other isomers may form in small amounts.
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Polybrominated products: Addition of more than one bromine atom to the naphthalene ring, such as dibromo- or tribromo-naphthoic acid derivatives. This is more likely if an excess of the brominating agent is used or if the reaction temperature is too high.
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Demethylation: Cleavage of the methyl ether to form the corresponding hydroxy-naphthoic acid, particularly if harsh acidic conditions (like HBr) are present.
Q2: How can I minimize the formation of dibrominated side products?
A2: To minimize the formation of dibrominated side products, you should carefully control the stoichiometry of the brominating agent. Using a 1:1 molar ratio of your starting material to the brominating agent is a good starting point. Additionally, adding the brominating agent slowly and maintaining a low reaction temperature can help to prevent over-bromination.
Q3: What analytical techniques are best for identifying the main product and side products?
A3: A combination of techniques is recommended for accurate identification:
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Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and a preliminary assessment of the number of components in the product mixture.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the main product and any impurities, which can help in identifying them as mono-, di-, or polybrominated species.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final product and characterization of major impurities after isolation.
Q4: What is a suitable starting material for this synthesis?
A4: A common and logical starting material is 1-Methoxy-2-naphthoic acid. The synthesis would then involve the direct bromination of this substrate.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the bromination of 1-Methoxy-2-naphthoic acid.
Materials:
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1-Methoxy-2-naphthoic acid
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N-Bromosuccinimide (NBS)
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Acetic acid (glacial)
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Sodium thiosulfate solution (aqueous)
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Sodium bicarbonate solution (saturated, aqueous)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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In a round-bottom flask, dissolve 1-Methoxy-2-naphthoic acid in glacial acetic acid.
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Protect the reaction from light and cool the solution in an ice bath.
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Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over a period of 30 minutes.
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Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
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Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.
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Pour the mixture into water and extract the product with ethyl acetate.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
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Collect the fractions containing the desired product and evaporate the solvent to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Technical Support Center: Troubleshooting Cross-Coupling Reactions of Naphthoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cross-coupling reactions involving naphthoic acid derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a bromonaphthoic acid derivative is giving a low yield. What are the most common causes?
A1: Low yields in Suzuki-Miyaura couplings of naphthoic acid derivatives can stem from several factors:
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Poor Solubility: Naphthoic acid derivatives can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient catalysis.
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Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.
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Suboptimal Base and Solvent Combination: The choice of base and solvent is crucial and highly substrate-dependent. An inappropriate combination can lead to poor reaction rates and side product formation.
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Decarboxylation: The carboxylic acid group can be lost under the reaction conditions, especially at elevated temperatures, leading to the formation of a naphthalene byproduct instead of the desired coupled product.[1][2]
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Protodeboronation: The boronic acid coupling partner can be protonated and rendered inactive, particularly in the presence of water and certain bases.
Q2: I am observing a significant amount of decarboxylated byproduct in my Heck reaction. How can I minimize this?
A2: Decarboxylation is a common side reaction for carboxylic acid-containing substrates in palladium-catalyzed couplings.[1][2] To minimize this:
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Lower Reaction Temperature: If the desired coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can significantly decrease the rate of decarboxylation.
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Choice of Palladium Source and Ligand: Some catalyst systems are more prone to inducing decarboxylation than others. Screening different palladium precursors and ligands may be necessary.
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Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction can prevent decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Q3: For a Buchwald-Hartwig amination with a halo-naphthoic acid, which type of ligand is a good starting point?
A3: For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands are generally the most effective. Good starting points for ligand screening include:
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Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are known to be highly effective for a wide range of aryl halides and amines, including sterically demanding substrates.[3]
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Josiphos-type Ligands: These have been shown to be effective for the direct coupling of ammonia.[4]
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Bidentate Phosphine Ligands: Ligands like BINAP and DPEPhos can be effective, particularly for aryl iodides, as they are thought to prevent the formation of unreactive palladium iodide dimers.[5]
Q4: My naphthoic acid derivative is poorly soluble in the reaction solvent. What are my options?
A4: Addressing poor solubility is critical for a successful reaction. Consider the following:
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Solvent Screening: Test a range of solvents. While THF, 1,4-dioxane, and toluene are common, more polar aprotic solvents like DMF or DMSO might be necessary.[6][7] However, be aware that solvent choice can also influence the reaction selectivity and side reactions.[8]
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Co-solvent Systems: Using a mixture of solvents, such as THF/water or dioxane/water, can improve the solubility of both the organic substrate and inorganic base.[9]
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Esterification: As mentioned for preventing decarboxylation, converting the carboxylic acid to an ester can also improve solubility in less polar organic solvents.
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Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to facilitate the reaction between components in different phases.
Section 2: Troubleshooting Guides
This section provides a more in-depth look at specific problems and potential solutions for common cross-coupling reactions.
Troubleshooting Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and boronic acid. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation. |
| Poor solubility of naphthoic acid derivative | Screen alternative solvents (e.g., DMF, DMSO) or use a co-solvent system (e.g., THF/water).[6][7][9] Consider converting the carboxylic acid to a more soluble ester. | |
| Inappropriate base | The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or Ba(OH)₂. Sterically hindered substrates may require stronger bases.[10] | |
| Protodeboronation of the boronic acid | Use anhydrous solvents and reagents if possible. Minimize reaction time. Some boronic acid derivatives (e.g., MIDA esters) are more resistant to protodeboronation. | |
| Significant Decarboxylation | High reaction temperature | Reduce the reaction temperature and monitor the reaction progress over a longer period. |
| Reaction conditions favor decarboxylation | Screen different palladium catalysts and ligands. In some cases, copper or silver catalysts have been used for decarboxylative couplings, so the choice of metal is critical.[4] | |
| Formation of Homocoupled Byproducts | Presence of oxygen in the reaction mixture | Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen). |
| Suboptimal reaction conditions | Adjust the stoichiometry of the reagents. An excess of the boronic acid can sometimes promote homocoupling. |
Troubleshooting Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or inappropriate ligand | Use a pre-catalyst for more reliable activation.[11] Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[3] |
| Base is too weak or too strong | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, often requiring higher temperatures. | |
| Aryl halide is unreactive | Aryl chlorides are generally less reactive than bromides and iodides. For aryl chlorides, more specialized, highly active catalyst systems are often necessary.[12] | |
| Side reaction with the carboxylic acid group | Amide formation with the amine coupling partner | Protect the carboxylic acid as an ester before performing the amination. |
| Hydrodehalogenation (loss of halide) | Unproductive side reaction of the palladium intermediate | This can be influenced by the ligand and base combination. Screening different conditions may be necessary to minimize this pathway.[5] |
Troubleshooting Heck Reaction
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the use of a suitable palladium source (e.g., Pd(OAc)₂) and consider the addition of a phosphine ligand, especially for less reactive aryl halides.[13] |
| Poor choice of base | An organic base like triethylamine (Et₃N) is commonly used. Ensure it is fresh and dry. | |
| Olefin polymerization | High concentrations of the olefin and high temperatures can lead to polymerization. Add the olefin slowly or use a lower concentration. | |
| Poor Regioselectivity | Steric and electronic factors | The regioselectivity of the Heck reaction is sensitive to the substituents on both the aryl halide and the olefin. Different ligand systems can sometimes influence the regioselectivity. |
| Significant Decarboxylation | High reaction temperature | As with other cross-couplings, lowering the temperature is the first step. Protecting the carboxylic acid as an ester is a reliable alternative. |
Section 3: Experimental Protocols (Model Procedures)
Disclaimer: The following are model protocols and may require optimization for your specific naphthoic acid derivative.
Model Protocol 1: Suzuki-Miyaura Coupling of a Bromonaphthoic Acid
To a dry Schlenk flask under an argon atmosphere, add the bromonaphthoic acid derivative (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). Add a magnetic stir bar. Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe. Degas the solution by bubbling argon through it for 15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the ligand (if required). Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Model Protocol 2: Buchwald-Hartwig Amination of a Halonaphthoic Acid Derivative
Note: This protocol assumes the carboxylic acid has been protected as a methyl ester.
To a dry Schlenk tube, add the methyl halonaphthoate (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and a magnetic stir bar. Seal the tube with a septum, and evacuate and backfill with argon three times. Add anhydrous toluene (5 mL) via syringe. Place the reaction tube in a preheated oil bath at 100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography. The methyl ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Section 4: Visualizations
Experimental Workflow for a Typical Cross-Coupling Reaction
Logical Flow for Troubleshooting Low Yield
PI3K/Akt/mTOR Signaling Pathway
Some naphthoquinone derivatives, which can be synthesized from naphthoic acids, have been shown to act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[13][14][15]
References
- 1. Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 1-Methoxy-4-bromo-2-naphthoic acid
Welcome to the technical support center for the synthesis and optimization of 1-Methoxy-4-bromo-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and effective starting material is 1-Methoxy-2-naphthoic acid. The synthesis primarily involves the electrophilic bromination of this precursor.
Q2: What are the typical brominating agents used for this reaction?
Several brominating agents can be employed. N-Bromosuccinimide (NBS) is a common choice for selective bromination. Other reagents, such as tetrabutylammonium tribromide (Bu4NBr3), have also been used for the bromination of similar methoxy-substituted aromatic acids.[1]
Q3: How can I control the regioselectivity of the bromination to favor the 4-position?
The methoxy group at the 1-position is an ortho-, para-directing group. The 2-position is already substituted with the carboxylic acid group. Therefore, electrophilic attack is directed to the 4-position (para to the methoxy group) and the 3-position (ortho to the methoxy group). Steric hindrance from the adjacent carboxylic acid group at the 2-position generally favors substitution at the 4-position. Careful control of reaction conditions, such as temperature and the choice of brominating agent, is crucial for maximizing the yield of the desired 4-bromo isomer.
Q4: What are the potential side products in this reaction?
The primary side product is the other regioisomer, 1-Methoxy-3-bromo-2-naphthoic acid. Dibromination of the naphthalene ring can also occur, leading to products like 1-Methoxy-3,4-dibromo-2-naphthoic acid, especially if an excess of the brominating agent is used or if the reaction temperature is too high.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of the Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. - Formation of side products. | - Monitor the reaction by TLC or HPLC until the starting material is consumed. - Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is slow. - Screen different brominating agents (e.g., NBS, Bu4NBr3). - Carefully control the stoichiometry of the brominating agent to minimize dibromination. |
| Formation of Multiple Products (Poor Regioselectivity) | - Reaction temperature is too high, leading to less selective bromination. - The chosen solvent may not be optimal for directing the substitution. | - Perform the reaction at a lower temperature to enhance regioselectivity. - Screen different solvents. Acetic acid or other carboxylic acids are sometimes used as solvents in bromination reactions and can influence selectivity.[2] |
| Dibromination Products Observed | - Excess brominating agent used. - Reaction time is too long. | - Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficulty in Product Purification | - The product and the main side product (3-bromo isomer) have similar polarities. | - Utilize column chromatography with a high-resolution silica gel and an optimized eluent system. - Recrystallization from a suitable solvent system may also be effective for purification. |
| Starting Material Remains Unchanged | - Inactive brominating agent. - Reaction temperature is too low. - Insufficient activation of the brominating agent. | - Check the quality and purity of the brominating agent. - Gradually increase the reaction temperature. - For some brominations, a catalytic amount of an acid or a radical initiator (for NBS) might be necessary. |
Experimental Protocols
General Procedure for Bromination of 1-Methoxy-2-naphthoic acid
This protocol is a general guideline based on procedures for similar compounds.[1] Optimization of specific parameters is recommended.
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Reaction Setup: To a solution of 1-Methoxy-2-naphthoic acid (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid) in a round-bottom flask, add the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents).
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Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be monitored by TLC. If the reaction is slow, the temperature can be cautiously increased (e.g., to 40-50 °C).
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Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of Methoxy-Aromatic Acids
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methoxybenzoic acid | Bu4NBr3 (1.0) | - | 100 | 4 | 90 | [1] |
| 4-Methoxybenzoic acid | Bu4NBr3 (2.0) | - | 100 | 6 | 98 | [1] |
| 2-Methoxy-4-methylbenzoic acid | Bu4NBr3 (1.0) | - | 100 | 16 | - | [1] |
| 2-Methoxynaphthalene | Bromine | Acetic Acid | 40-45 | 1.5 | - | [2] |
Note: The yields and conditions are for analogous compounds and should be used as a starting point for optimization.
Visualizations
Experimental Workflow for Optimization
Caption: Workflow for the optimization of the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in the synthesis.
References
Technical Support Center: Degradation Pathways of Substituted Naphthoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of substituted naphthoic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial degradation pathways for substituted naphthoic acids?
A1: Substituted naphthoic acids are primarily degraded by microorganisms through aerobic or anaerobic pathways.
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Aerobic Degradation: In the presence of oxygen, bacteria often initiate degradation by introducing hydroxyl groups to the aromatic ring system.[1][2] This is typically catalyzed by multicomponent enzyme systems, such as naphthalene dioxygenase (NDO).[1][3] The resulting dihydroxylated intermediates are then subject to ring cleavage, leading to compounds that can enter central metabolic pathways like the TCA cycle.[1] For instance, the degradation of 1-naphthoic acid by Stenotrophomonas maltophilia CSV89 involves the formation of 1,2-dihydroxy-8-carboxynaphthalene, which is further metabolized to catechol and enters the meta-ring-cleavage route.[1]
-
Anaerobic Degradation: Under anoxic conditions, the degradation pathway is different. For example, in sulfate-reducing bacteria, the degradation of 2-naphthoic acid involves a stepwise reduction of the aromatic ring system before ring cleavage.[4] A key initial step in the anaerobic degradation of naphthalene, a related compound, is its activation by carboxylation to form 2-naphthoic acid.[4]
Q2: My microbial culture shows slow or no degradation of a substituted naphthoic acid. What are the potential reasons?
A2: Several factors can contribute to low degradation rates:
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Recalcitrant Substituents: The type and position of substituents on the naphthoic acid ring can significantly impact its biodegradability.[2] Some substituents may hinder enzymatic attack or increase the compound's toxicity to the microorganisms.
-
Suboptimal Culture Conditions: Microbial growth and enzymatic activity are highly dependent on environmental parameters. Key factors to optimize include pH, temperature, salinity, and the availability of essential nutrients like nitrogen and phosphorus.[5]
-
Low Bioavailability: The low aqueous solubility of some substituted naphthoic acids can limit their availability to microbial cells.[1]
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Toxicity of Intermediates: The accumulation of toxic intermediate metabolites can inhibit further degradation. For example, during the co-metabolism of phenanthrene and naphthalene, the accumulation of 1-hydroxy-2-naphthoic acid can be toxic.[6][7]
-
Lack of Necessary Enzymes: The specific microbial strain you are using may not possess the required enzymatic machinery to degrade the particular substituted naphthoic acid.
Q3: How can I identify the metabolic intermediates in my degradation experiment?
A3: Identifying metabolic intermediates is crucial for elucidating the degradation pathway. A common workflow involves:
-
Sample Preparation: Stop the microbial culture at different time points and separate the cells from the supernatant.
-
Metabolite Extraction: Extract the metabolites from both the supernatant and the cell pellets. A common method involves liquid-liquid extraction with a solvent like ethyl acetate or chloroform after acidification of the supernatant.[8] For intracellular metabolites, cell lysis (e.g., by sonication) is necessary before extraction.[9][10]
-
Analytical Detection: Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector, or Gas Chromatography-Mass Spectrometry (GC-MS).[6][8] These methods allow for the separation and identification of different compounds in the mixture.
-
Structure Elucidation: For unknown intermediates, further analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required to determine their chemical structure.[8]
Q4: What are the key enzymes involved in the initial steps of aerobic naphthoic acid degradation?
A4: The initial enzymatic attack on the aromatic ring of naphthoic acids under aerobic conditions is typically catalyzed by a class of enzymes called dioxygenases , specifically Rieske-type non-heme iron oxygenases.[3][11] These are multicomponent enzyme systems that incorporate both atoms of molecular oxygen into the substrate to form a cis-dihydrodiol.[3] For naphthalene, the enzyme is naphthalene dioxygenase (NDO).[1] Following this, a cis-dihydrodiol dehydrogenase catalyzes the formation of a dihydroxylated product, which is then a substrate for ring-cleavage enzymes.[3]
Troubleshooting Guides
Issue 1: Low or No Degradation of the Substituted Naphthoic Acid
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain | Screen different microbial isolates from contaminated sites for their ability to degrade the target compound. Consider using a microbial consortium, as synergistic interactions can enhance degradation. |
| Suboptimal pH of the medium | Determine the optimal pH for your microbial culture's growth and degradation activity by testing a range of pH values (e.g., 6.0 to 9.0). |
| Incorrect temperature | Optimize the incubation temperature based on the optimal growth temperature of your microbial strain (e.g., test a range from 25°C to 37°C for mesophiles). |
| Nutrient limitation | Ensure your culture medium has an appropriate carbon-to-nitrogen-to-phosphorus (C:N:P) ratio. You can experiment with different nitrogen (e.g., ammonium nitrate, urea) and phosphorus (e.g., KH2PO4) sources and concentrations. |
| Low bioavailability of the substrate | If the substituted naphthoic acid has low solubility, consider adding a non-ionic surfactant to the culture medium to increase its bioavailability. Be sure to test for any toxic effects of the surfactant on your microbial strain. |
| Toxicity of the substrate or intermediates | Perform toxicity assays to determine the inhibitory concentration of the parent compound and any identified intermediates. If toxicity is an issue, you may need to use a lower starting concentration of the substrate or use a fed-batch culture system. |
Issue 2: Problems with HPLC Analysis of Naphthoic Acid and its Metabolites
| Observed Problem | Possible Cause | Troubleshooting Step |
| Peak Tailing | - Column degradation- Inappropriate mobile phase pH- Silanol interactions | - Use a guard column to protect the analytical column.- Adjust the mobile phase pH to ensure the analytes are in a single ionic form.- Use a column specifically designed for the analysis of acidic compounds or add a competing base to the mobile phase. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition- Temperature fluctuations | - Prepare the mobile phase accurately by weighing components.- Use a column oven to maintain a constant temperature. |
| Baseline Noise or Drift | - Contaminated mobile phase- Air bubbles in the system | - Use HPLC-grade solvents and filter the mobile phase before use.- Degas the mobile phase thoroughly. |
| Poor Resolution Between Peaks | - Unsuitable mobile phase- Inappropriate column | - Optimize the mobile phase composition (e.g., gradient, organic solvent ratio).- Try a column with a different stationary phase or particle size. |
Experimental Protocols
Protocol 1: General Method for Studying the Bacterial Degradation of a Substituted Naphthoic Acid
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Prepare the Culture Medium: Prepare a minimal salts medium containing all the necessary inorganic nutrients for bacterial growth. The exact composition may need to be optimized for your specific bacterial strain.
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Add the Substrate: Add the substituted naphthoic acid to the medium as the sole source of carbon and energy. The concentration should be optimized to be non-toxic to the bacteria.
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Inoculate the Culture: Inoculate the medium with a pre-culture of the bacterial strain grown to the exponential phase.
-
Incubate the Culture: Incubate the culture under optimal conditions of temperature, pH, and agitation.
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Monitor Degradation: At regular time intervals, withdraw samples from the culture. Separate the cells from the supernatant by centrifugation.
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Analyze the Supernatant: Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using HPLC.
-
Analyze the Cell Pellet (Optional): To analyze intracellular metabolites, wash the cell pellet with a suitable buffer, lyse the cells (e.g., by sonication), and extract the metabolites. Analyze the extract by HPLC or GC-MS.
Protocol 2: Extraction of Metabolites for Identification
-
Sample Collection: Collect 10-50 mL of the culture at a time point where significant degradation has occurred but the parent compound is not fully depleted.
-
Centrifugation: Centrifuge the sample to pellet the bacterial cells.
-
Supernatant Extraction:
-
Acidify the supernatant to pH 2-3 with HCl.
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Perform a liquid-liquid extraction with an equal volume of a solvent like ethyl acetate or dichloromethane. Repeat the extraction 2-3 times.
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to concentrate the extracted metabolites.
-
-
Cell Pellet Extraction (for intracellular metabolites):
-
Wash the cell pellet with a buffer (e.g., phosphate buffer).
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Resuspend the pellet in a small volume of buffer and lyse the cells using sonication on ice.
-
Centrifuge to remove cell debris.
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Extract the supernatant as described above.
-
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Analysis: Redissolve the dried extract in a suitable solvent (e.g., methanol, acetonitrile) and analyze by HPLC-UV, HPLC-MS, or GC-MS.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from degradation experiments. Researchers should generate their own data based on their specific experimental conditions.
| Substituted Naphthoic Acid | Bacterial Strain | Optimal pH | Optimal Temp (°C) | Degradation Rate (mg/L/day) | Key Intermediates Identified |
| 1-Naphthoic Acid | Stenotrophomonas maltophilia CSV89 | 7.0 | 30 | 50 | 1,2-dihydroxy-8-carboxynaphthalene, Salicylate, Catechol |
| 2-Methyl-1-naphthoic Acid | Pseudomonas sp. Strain X | 7.5 | 35 | 35 | 2-Methyl-1,2-dihydroxynaphthalene, Gentisate |
| 4-Chloro-1-naphthoic Acid | Rhodococcus sp. Strain Y | 6.5 | 30 | 15 | 4-Chloro-1,2-dihydroxynaphthalene, Chlorocatechol |
Visualizations
Degradation Pathway of 1-Naphthoic Acid
References
- 1. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial degradation of naphthenic acids using constructed wetland treatment systems: metabolic and genomic insights f… [ouci.dntb.gov.ua]
- 5. Microbial degradation of naphthenic acids using constructed wetland treatment systems: metabolic and genomic insights for improved bioremediation of process-affected water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial transformations of naphthothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolite Extraction [protocols.io]
- 10. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
safe handling and storage of 1-Methoxy-4-bromo-2-naphthoic acid
Technical Support Center: 1-Methoxy-4-bromo-2-naphthoic acid
This guide provides essential information for the safe handling, storage, and use of this compound in a laboratory setting. The information is compiled based on data from structurally similar compounds and should be used in conjunction with established laboratory safety protocols.
Hazard Identification and Classification
This compound is classified as hazardous. The primary hazards are associated with skin and eye contact, and ingestion.[1][2][3][4]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][4] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.[1][2][3][4]
| Equipment | Specification | Purpose |
| Eye Protection | Goggles (European Standard EN 166) | Protects against splashes and dust.[1][4] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber) | Prevents skin contact.[1][2][3][4] |
| Skin and Body Protection | Long-sleeved clothing, lab coat | Prevents skin exposure.[1][4] |
| Respiratory Protection | NIOSH/MSHA or EN 136 approved respirator | Required for large quantities or when dust/aerosols are generated.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: The primary hazards include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][4]
Q2: How should I store this compound?
A2: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4] Keep it away from incompatible materials such as strong oxidizing agents.[1][2]
Q3: What should I do in case of accidental skin or eye contact?
A3: For skin contact, immediately wash the affected area with plenty of soap and water.[1][4] If skin irritation persists, seek medical attention.[1][4] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[2][4] If eye irritation persists, get medical advice.[2][4]
Q4: What are the known incompatible materials?
A4: This compound is incompatible with strong oxidizing agents.[1][2]
Q5: Is this compound stable?
A5: Yes, it is stable under normal storage conditions.[1][4]
Troubleshooting Guide
Issue 1: The compound has changed color during storage.
-
Possible Cause: Exposure to light, air, or contaminants.
-
Solution: While a slight color change may not affect reactivity for some applications, it is best to use a fresh, properly stored sample for sensitive experiments. Ensure storage containers are tightly sealed and stored in a dark place.
Issue 2: The material is difficult to dissolve.
-
Possible Cause: Use of an inappropriate solvent or insufficient heating/agitation.
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Solution: Consult literature for appropriate solvents for naphthoic acid derivatives. Gentle heating and sonication can aid dissolution. Ensure the solvent is pure and dry.
Issue 3: An experimental reaction is not proceeding as expected (e.g., low yield).
-
Possible Cause: The carboxylic acid group may be unreactive, or there might be steric hindrance from the bulky naphthalene ring. The starting material may have degraded.
-
Solution:
-
Confirm the purity of the this compound using an appropriate analytical technique (e.g., NMR, melting point).
-
For reactions involving the carboxylic acid, consider converting it to a more reactive derivative, such as an acid chloride or an ester.
-
Increase reaction temperature or time, or use a more effective catalyst.
-
Issue 4: Unexpected side products are forming.
-
Possible Cause: The bromine atom on the naphthalene ring can undergo nucleophilic substitution under certain conditions. The methoxy group could also be a site for side reactions.
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Solution:
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Analyze the side products to understand the reaction pathway.
-
Modify reaction conditions (e.g., lower temperature, different base or catalyst) to minimize side reactions.
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Protect reactive functional groups if necessary.
-
Experimental Protocols
General Protocol for Handling and Weighing
This workflow outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Technical Support Center: Purification of 1-Methoxy-4-bromo-2-naphthoic acid
Welcome to the technical support center for 1-Methoxy-4-bromo-2-naphthoic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Impurities typically arise from the synthetic route. Common sources include:
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Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 1-hydroxy-2-naphthoic acid, 1-methoxy-2-naphthoic acid, or a related bromonaphthalene derivative.
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Side-Products of Bromination: Bromination of an activated naphthalene ring can sometimes yield regioisomers or di-brominated products (e.g., 1,X-dibromo-2-naphthoic acid derivatives).
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Incomplete Methylation: If the synthesis involves methylation of a hydroxyl group, the corresponding 1-hydroxy-4-bromo-2-naphthoic acid may be present.
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Reagents from Workup: Residual solvents or reagents from the reaction workup can also be present.
Q2: My melting point for the purified product is broad or lower than expected. What does this indicate?
A2: A broad or depressed melting point is a classic indicator of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to a lower and broader melting range. This suggests that further purification is necessary. For comparison, related aromatic carboxylic acids like 4-Bromo-2-methoxybenzoic acid have a melting point of 155-159 °C[1], while 4-Bromo-1-naphthoic acid melts at 198-200 °C.[2] The presence of impurities will lower these values.
Q3: How can I quickly assess the purity of my sample?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. Spot your crude material and the purified fractions on a silica gel plate. A pure compound should ideally show a single spot. Eluting with a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (0.5-1%) will give good separation and prevent the carboxylic acid from streaking.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil or fails to crystallize. | 1. Significant amount of impurities present.2. Residual solvent.3. The compound has a low melting point and may have "oiled out".[3] | 1. Attempt purification by column chromatography first.2. Dry the sample under high vacuum.3. For recrystallization, ensure the solution cools slowly. Try adding a seed crystal or scratching the inside of the flask. Use a different solvent system. |
| Streaking is observed on the TLC plate. | The compound is a carboxylic acid, which is highly polar and can interact strongly with the silica gel stationary phase. | Add a small amount (0.5-1%) of acetic acid or formic acid to the TLC eluent. This keeps the carboxylic acid protonated, reducing its interaction with the silica and resulting in a well-defined spot. |
| Poor separation during column chromatography. | 1. Incorrect eluent polarity.2. Column was overloaded with crude material.3. The eluent is not acidic enough. | 1. Optimize the eluent system using TLC first. If the compound does not move, increase polarity (more ethyl acetate). If it moves too fast, decrease polarity (more hexane).2. Use a larger column or less sample.3. Add 0.5-1% acetic acid to the eluent to improve peak shape.[4] |
| Low recovery after recrystallization. | 1. The compound is too soluble in the cold solvent.2. Too much solvent was used.3. The product was filtered before crystallization was complete. | 1. Choose a solvent in which the compound is less soluble at room temperature. A mixed solvent system (e.g., Ethanol/Water, Toluene/Hexane) is often effective.[5]2. Use the minimum amount of hot solvent required to fully dissolve the compound.3. Ensure the solution has cooled completely (e.g., in an ice bath) before filtration. |
Data Presentation: Properties of Analogous Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 1-Bromo-2-naphthoic acid | C₁₁H₇BrO₂ | 251.08[6] | Not specified, but is a solid.[7] | Lacks the methoxy group. Useful for comparing polarity. |
| 4-Bromo-1-naphthoic acid | C₁₁H₇BrO₂ | 251.08[2] | 198-200[2] | Isomeric bromo-naphthoic acid. |
| 2-Bromo-6-methoxynaphthalene | C₁₁H₉BrO | 237.09[8] | 106-109[8] | Lacks the carboxylic acid group. Useful for understanding the naphthalene core's properties. |
| 4-Bromo-2-methoxybenzoic acid | C₈H₇BrO₃ | 231.04[1] | 155-159[1] | A benzoic acid analog. Useful for predicting acidic behavior. |
| 1-Naphthoic acid | C₁₁H₈O₂ | 172.18 | 161[9] | The parent naphthoic acid without substituents. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is effective when the desired compound is the major component and impurities have different solubility profiles.
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Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, water, or mixtures like ethanol/water or toluene/hexane).[10] An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to boiling (using a hot plate with a water or oil bath). Continue adding the minimum amount of hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating compounds with different polarities and is effective for removing multiple impurities.
-
Stationary Phase Preparation:
-
Choose a column of appropriate size.
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:1).
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Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[4]
-
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Sample Loading:
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Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
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Begin eluting with a non-polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid). Less polar impurities will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 Hexane:Ethyl Acetate) to elute the more polar compounds. The target carboxylic acid is quite polar and will require a more polar eluent.
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Collect fractions in test tubes.
-
-
Analysis:
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Monitor the collected fractions using TLC to identify which ones contain the pure product.
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Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for purifying crude this compound.
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for TLC Analysis
This diagram provides a decision-making process when analyzing a sample by Thin-Layer Chromatography (TLC).
Caption: Troubleshooting guide for common issues observed during TLC analysis of acidic compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-1-naphthoic acid - Protheragen [protheragen.ai]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. 1-Bromo-2-naphthoic acid | C11H7BrO2 | CID 88665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2-溴-6-甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Recrystallization of 1-Methoxy-4-bromo-2-naphthoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1-Methoxy-4-bromo-2-naphthoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| The compound does not dissolve. | - Insufficient solvent volume.- The chosen solvent is inappropriate.- The solvent is not hot enough. | - Add a small amount of additional hot solvent until the compound dissolves.- Select a more suitable solvent (refer to the Experimental Protocol section).- Ensure the solvent is heated to its boiling point. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present. | - Add more solvent to decrease the saturation.- Consider using a solvent with a lower boiling point.- If impurities are suspected, try pretreating the crude material with activated carbon. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The cooling process is too rapid.- Nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool to room temperature slowly, then transfer to an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Crystal yield is low. | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution has cooled completely before filtration.- Cool the solution in an ice bath to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified crystals are discolored. | - Colored impurities are present in the crude material. | - Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Note that using too much charcoal can reduce the yield by adsorbing the desired compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I improve the purity of my recrystallized product?
A2: To enhance purity, ensure a slow rate of cooling to allow for the selective formation of crystals. A second recrystallization step can also be performed. If you suspect the presence of insoluble impurities, a hot filtration step before cooling is advisable.
Q3: My compound is still impure after recrystallization. What should I do?
A3: If impurities persist, consider alternative purification techniques such as column chromatography. For compounds like 1,4-dibromo-2-methylnaphthalene, column chromatography using a non-polar eluent like hexane has been effective.
Q4: How can I induce crystallization if it doesn't start spontaneously?
A4: If crystals do not form from the cooled solution, you can try scratching the inner surface of the flask with a glass stirring rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.
Q5: What should I do if my product precipitates too quickly?
A5: Rapid precipitation can trap impurities within the crystal lattice. To slow down crystallization, you can slightly increase the amount of solvent used or ensure the solution cools down as slowly as possible by insulating the flask.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. Optimization may be required based on the purity of the starting material and the specific equipment used.
1. Solvent Selection:
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Place a small amount of the crude this compound into several test tubes.
-
Add a few drops of different trial solvents (e.g., isobutanol, n-heptane, toluene, ethanol, acetic acid, or mixtures thereof) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show dissolution. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate (in a fume hood). Swirl the flask to aid dissolution.
-
Continue adding the solvent until the compound is just completely dissolved in the near-boiling solvent. Avoid adding an excess of solvent to maximize the yield.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (Optional):
-
If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them.
5. Crystallization:
-
Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
7. Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
Data Presentation
The following table outlines the key parameters to be determined during the solvent screening process for the recrystallization of this compound.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Observations |
| e.g., Isobutanol | ||||
| e.g., n-Heptane | ||||
| e.g., Toluene | ||||
| e.g., Ethanol | ||||
| e.g., Acetic Acid |
Visualization
Caption: Workflow for the recrystallization of this compound.
References
increasing the solubility of 1-Methoxy-4-bromo-2-naphthoic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 1-Methoxy-4-bromo-2-naphthoic acid for reactions.
Troubleshooting Guide
Users encountering difficulties in dissolving this compound can refer to the following troubleshooting guide.
Issue: The compound is not dissolving in the chosen organic solvent.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. While this compound is an organic molecule, its polarity, due to the carboxylic acid and methoxy groups, dictates that a range of solvents should be considered. Aromatic carboxylic acids are generally soluble in many organic solvents.
-
Heating: Gently warming the mixture can significantly increase the solubility of many organic compounds. A hot plate with a stirrer is recommended. Care should be taken not to exceed the boiling point of the solvent.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
-
Co-solvent System: If the compound has poor solubility in a single solvent, a co-solvent system can be effective. For instance, adding a more polar solvent like methanol or ethanol to a less polar solvent like toluene might improve solubility.
-
pH Adjustment (Base Addition): For reactions where the carboxylic acid proton is not essential for the initial step, converting the acid to its more soluble carboxylate salt can be a highly effective strategy. This is achieved by adding a suitable base.
-
For organic solvents: A non-aqueous organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to form an ammonium salt, which often exhibits higher solubility in organic solvents.
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For aqueous or protic solvents: An inorganic base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) can be used to form the corresponding sodium or potassium salt, which is typically much more water-soluble.
-
Logical Flow for Troubleshooting Insolubility:
The following diagram outlines a systematic approach to addressing solubility issues with this compound.
Caption: A stepwise workflow for troubleshooting the insolubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: Based on the structure (an aromatic carboxylic acid), good starting points for organic solvents would be polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). Alcohols like methanol and ethanol are also good candidates. For reactions where trace amounts of water are tolerated, acetone is another option.
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of most solid organic compounds, including this compound, generally increases with temperature. Applying gentle heat can be a very effective method to achieve dissolution. However, be mindful of the thermal stability of your compound and the boiling point of your solvent.
Q3: Can I use a base to increase the solubility? Which one should I choose?
A3: Yes, converting the carboxylic acid to its carboxylate salt by adding a base is a very effective method to increase solubility.
-
In aprotic organic solvents for reactions like amide couplings, you can use an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
If you are working in protic or aqueous media , inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are suitable choices.
Q4: Will adding a base to my reaction mixture interfere with my subsequent reaction?
A4: This is a critical consideration. If your reaction is sensitive to bases (e.g., if you are reacting with a base-sensitive electrophile), then this method may not be suitable. However, for many reactions, such as amide bond formation where an organic base is often used as a scavenger, this approach is perfectly acceptable and even beneficial. Always consider the mechanism of your intended reaction.
Q5: Are there any quantitative data on the solubility of similar compounds?
Quantitative Solubility Data
The following table presents the mole fraction solubility (x₁) of 2-ethoxy-1-naphthoic acid in twelve different pure solvents at various temperatures. This data can serve as a guide for selecting a suitable solvent for this compound.
Table 1: Mole Fraction Solubility (x₁) of 2-ethoxy-1-naphthoic acid in Various Solvents
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | Ethyl Acetate | Acetonitrile |
| 278.15 | 0.0351 | 0.0305 | 0.0287 | 0.0261 | 0.1025 | 0.0987 | 0.0452 |
| 288.15 | 0.0489 | 0.0428 | 0.0401 | 0.0368 | 0.1298 | 0.1245 | 0.0611 |
| 298.15 | 0.0672 | 0.0593 | 0.0556 | 0.0512 | 0.1632 | 0.1561 | 0.0817 |
| 308.15 | 0.0915 | 0.0811 | 0.0762 | 0.0703 | 0.2041 | 0.1953 | 0.1083 |
| 318.15 | 0.1233 | 0.1098 | 0.1031 | 0.0955 | 0.2543 | 0.2436 | 0.1426 |
| 323.15 | 0.1421 | 0.1269 | 0.1192 | 0.1108 | 0.2841 | 0.2719 | 0.1625 |
Data is adapted from a study on 2-ethoxy-1-naphthoic acid and should be used as an estimation for this compound.
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
This protocol provides a systematic way to test the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Methanol, Ethanol, Acetone, DMF, DMSO, THF, Toluene, Dichloromethane)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Hot plate with stirring capability
-
Water bath or heating block
Procedure:
-
Weigh approximately 10 mg of this compound into a small vial.
-
Add 0.5 mL of the chosen solvent to the vial.
-
Cap the vial and vortex for 1-2 minutes at room temperature.
-
Observe the mixture. If the solid has completely dissolved, the compound is considered soluble at approximately 20 mg/mL.
-
If the solid has not dissolved, gently heat the mixture with stirring to 40-50 °C for 5-10 minutes.
-
If the solid dissolves upon heating, it is soluble with heating. Allow the solution to cool to room temperature to check for precipitation.
-
If the solid remains undissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and repeat steps 3-5. This will test for solubility at approximately 10 mg/mL.
-
Record your observations for each solvent (e.g., "soluble at room temperature," "soluble with heating," "insoluble").
Protocol 2: Increasing Solubility via Salt Formation
This protocol describes how to increase the solubility of this compound in an organic solvent by forming its triethylammonium salt.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Triethylamine (TEA)
-
Stirring plate and stir bar
-
Reaction vessel
Procedure:
-
To a reaction vessel containing a stir bar, add this compound.
-
Add the desired volume of the anhydrous organic solvent. A slurry or suspension will likely form.
-
Begin stirring the mixture.
-
Slowly add triethylamine (1.1 to 1.5 equivalents relative to the carboxylic acid) to the suspension.
-
Continue stirring at room temperature. In many cases, the suspension will clarify as the soluble triethylammonium salt of the carboxylic acid is formed.
-
The resulting solution can then be used directly for the subsequent reaction step (e.g., addition of a coupling agent for amide bond formation).
Solubility Testing and Enhancement Workflow Diagram
The following diagram illustrates the workflow for both testing the solubility and applying methods for its enhancement.
Caption: A workflow diagram for testing and enhancing the solubility of the target compound.
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative NMR Analysis of 1-Methoxy-4-bromo-2-naphthoic acid
For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of the structural features of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for such analyses. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for 1-Methoxy-4-bromo-2-naphthoic acid alongside structurally related analogs. Due to the absence of published experimental spectra for this compound, this guide utilizes predicted NMR data as a benchmark for comparison.
This comparative approach, leveraging experimental data from similar compounds, offers valuable insights into the influence of substituent effects on the NMR spectra of substituted naphthalene systems. The presented data will aid in the identification and structural confirmation of this compound and its derivatives.
Comparative ¹H NMR Data
The ¹H NMR spectra of aromatic compounds are characterized by chemical shifts in the range of 6.5-8.5 ppm. The position and multiplicity of these signals are highly sensitive to the electronic environment of the protons, which is influenced by the substituents on the aromatic ring. The table below compares the predicted ¹H NMR data for this compound with the experimental data for 2-naphthoic acid, 1-naphthoic acid, and 1-bromo-2-methoxynaphthalene.
| Compound | H3 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | H8 (ppm) | Other Protons (ppm) |
| This compound (Predicted) | 8.15 (s) | 8.25 (d) | 7.65 (t) | 7.75 (t) | 8.90 (d) | 4.05 (s, 3H, -OCH₃), 11.0 (s, 1H, -COOH) |
| 2-Naphthoic acid[1] | 8.63 (s) | 7.98 (d) | 7.62 (t) | 7.58 (t) | 7.98 (d) | 8.12 (d, 1H, H4), 13.11 (s, 1H, -COOH) |
| 1-Naphthoic acid[1] | 7.5-7.6 (m) | 7.5-7.6 (m) | 7.5-7.6 (m) | 8.1-8.2 (m) | 8.1-8.2 (m) | 8.9 (d, 1H, H8), 11.25 (s, 1H, -COOH) |
| 1-Bromo-2-methoxynaphthalene | 7.28 (d) | 7.78 (d) | 7.40 (t) | 7.59 (t) | 8.23 (d) | 4.04 (s, 3H, -OCH₃) |
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are influenced by the hybridization and the electronic effects of the substituents. The following table compares the predicted ¹³C NMR data for this compound with experimental data for its analogs.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C4a (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C8 (ppm) | C8a (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | 155.0 | 120.0 | 130.0 | 115.0 | 135.0 | 128.0 | 127.0 | 129.0 | 125.0 | 132.0 | 56.0 (-OCH₃), 170.0 (-COOH) |
| 2-Naphthoic acid[1] | 128.1 | 131.1 | 125.4 | 129.1 | 133.4 | 126.7 | 128.2 | 128.1 | 130.3 | 133.9 | 169.1 (-COOH) |
| 1-Naphthoic acid[1] | 130.2 | 126.9 | 128.2 | 129.0 | 133.8 | 127.1 | 129.4 | 128.2 | 127.1 | 139.8 | 166.6 (-COOH) |
| 1-Bromo-2-methoxynaphthalene | 108.7 | 153.8 | 113.7 | 129.9 | 127.8 | 124.3 | 126.2 | 128.1 | 129.0 | 133.2 | 57.1 (-OCH₃) |
Experimental Protocols
While experimental data for the target compound is not available, the following general procedure is representative for obtaining ¹H and ¹³C NMR spectra of naphthoic acid derivatives, as compiled from the methodologies reported for the comparative compounds.
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of labile protons such as the carboxylic acid proton.
The spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used with a wider spectral width, a 45-degree pulse width, and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy, especially for quaternary carbons. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Structure and NMR Signal Correlation
The following diagram illustrates the chemical structure of this compound with the numbering of the carbon and hydrogen atoms corresponding to the NMR data tables.
Caption: Structure of this compound with atom numbering.
References
Comparative Analysis of 2-Naphthoic Acid Analogs as Allosteric Modulators of NMDA Receptors
A comprehensive review of the structure-activity relationships of substituted 2-naphthoic acid derivatives, offering insights into their potential as therapeutic agents targeting the N-methyl-D-aspartate (NMDA) receptor.
Over-activation of NMDA receptors is implicated in a variety of neurological conditions, making NMDA receptor antagonists a subject of considerable interest in drug development.[1][2][3] A series of 2-naphthoic acid derivatives have been identified as allosteric modulators of NMDA receptors, acting through a novel mechanism.[1][2][3] This guide will summarize the quantitative data on their inhibitory activity, detail the experimental protocols used for their evaluation, and visualize the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of various 2-naphthoic acid analogs has been evaluated against different NMDA receptor subtypes (GluN1/GluN2A-D). The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their efficacy. The following table summarizes the IC50 values for a selection of these compounds, highlighting the impact of different substitutions on the 2-naphthoic acid scaffold.
| Compound ID | R1 | R2 | R3 | R6 | GluN1/GluN2A IC50 (μM) | GluN1/GluN2B IC50 (μM) | GluN1/GluN2C IC50 (μM) | GluN1/GluN2D IC50 (μM) |
| UBP512 | H | H | H | H | >300 | >300 | >300 | >300 |
| UBP523 | H | H | OH | H | 126 ± 28 | 100 ± 11 | 34 ± 7 | 28 ± 4 |
| UBP574 | H | H | OH | Br | 38 ± 5 | 29 ± 3 | 11 ± 1 | 9 ± 1 |
| UBP552 | Br | H | OH | Br | 10 ± 2 | 8 ± 1 | 3 ± 0.4 | 2 ± 0.3 |
| UBP617 | H | H | OH | Phenyl | 11 ± 2 | 9 ± 1 | 4 ± 0.5 | 3 ± 0.4 |
| UBP618 | Br | H | OH | Phenyl | 2.1 ± 0.3 | 2.0 ± 0.2 | 1.8 ± 0.2 | 1.9 ± 0.2 |
| UBP628 | Br | Phenyl | H | H | 30 ± 4 | 46 ± 6 | 60 ± 8 | 66 ± 9 |
| UBP608 | - | Phenyl | H | H | 15 ± 2 | 25 ± 3 | 35 ± 5 | 40 ± 6 |
Data sourced from Costa et al. (2011).[1][2][3]
Key Structure-Activity Relationship (SAR) Insights:
-
3-Hydroxy Group: The addition of a hydroxyl group at the 3-position significantly increases the inhibitory activity, particularly at GluN1/GluN2C and GluN1/GluN2D receptors.[1][2][3]
-
Halogen Substitution: Halogen substitution at the 1- and 6-positions generally enhances the potency of the analogs.[1]
-
6-Phenyl Substitution: Replacing a bromo group at the 6-position with a phenyl group leads to a further increase in potency across all NMDA receptor subtypes.[1][2][3]
-
Non-Selective Inhibition: The most potent compound, UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid), with an IC50 of approximately 2 μM, is a non-selective inhibitor of all NMDA receptor subtypes.[1][2][3]
-
Subtype Selectivity: Elimination of the hydroxyl group, as seen in UBP628 and UBP608, can introduce a degree of selectivity for the GluN1/GluN2A subtype.[1][2][3]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative analysis of 2-naphthoic acid analogs.
Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes
This method is used to measure the ion channel activity of NMDA receptors expressed in Xenopus oocytes.
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Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated by treatment with collagenase.
-
cRNA Injection: Oocytes are injected with cRNAs encoding for the desired NMDA receptor subunits (e.g., GluN1 and GluN2A-D).
-
Incubation: Injected oocytes are incubated at 18°C for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocytes are impaled with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-passing electrodes.
-
The membrane potential is clamped at -40 mV.
-
NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.
-
-
Compound Application: The 2-naphthoic acid analogs are dissolved in DMSO and then diluted in the Ringer's solution to the desired concentrations. The compounds are applied to the oocytes, and the resulting inhibition of the NMDA receptor-mediated current is measured.
-
Data Analysis: The IC50 values are determined by fitting the concentration-response data to a logistic equation.
Visualizations
Signaling Pathway
The following diagram illustrates the role of the NMDA receptor in synaptic transmission and the proposed mechanism of action for the 2-naphthoic acid analogs as allosteric inhibitors.
Caption: NMDA receptor signaling and allosteric inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of the 2-naphthoic acid analogs.
Caption: Workflow for synthesis and evaluation of analogs.
References
- 1. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 1-Methoxy-4-bromo-2-naphthoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural validation of 1-Methoxy-4-bromo-2-naphthoic acid derivatives, complete with representative data and detailed experimental protocols.
The accurate determination of a molecule's three-dimensional structure is paramount for understanding its chemical properties, biological activity, and potential as a therapeutic agent. In the case of this compound and its derivatives, a combination of spectroscopic and crystallographic methods is essential for unequivocal structure elucidation. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.
Comparative Analysis of Structural Validation Techniques
The following table summarizes the expected outcomes and key comparative data points from the primary analytical techniques used to validate the structure of a hypothetical series of this compound derivatives.
| Derivative | Technique | Key Parameters & Expected Values | Interpretation |
| This compound | ¹H NMR (400 MHz, CDCl₃) | δ 8.2-8.3 (d, 1H), 7.6-7.8 (m, 2H), 7.4-7.5 (m, 1H), 4.1 (s, 3H), 11.5 (br s, 1H) | Confirms presence of aromatic protons, methoxy group, and carboxylic acid proton. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170 (C=O), 155 (C-O), 135-110 (Aromatic C), 115 (C-Br), 57 (O-CH₃) | Indicates the presence of carbonyl, methoxy, and aromatic carbons, including the carbon attached to bromine. | |
| HRMS (ESI-TOF) | m/z [M-H]⁻ calculated for C₁₂H₈BrO₃⁻: 278.9662; found: 278.9665 | Provides high-resolution mass data confirming the elemental composition. | |
| Methyl 1-methoxy-4-bromo-2-naphthoate | ¹H NMR (400 MHz, CDCl₃) | δ 8.2-8.3 (d, 1H), 7.6-7.8 (m, 2H), 7.4-7.5 (m, 1H), 4.1 (s, 3H), 3.9 (s, 3H) | Shows the presence of two distinct methoxy signals, one from the naphthyl ring and one from the methyl ester. |
| HRMS (ESI-TOF) | m/z [M+H]⁺ calculated for C₁₃H₁₂BrO₃⁺: 294.9968; found: 294.9971 | Confirms the molecular formula of the esterified derivative. | |
| 1-Methoxy-4-bromo-2-naphthamide | ¹H NMR (400 MHz, DMSO-d₆) | δ 8.1-8.2 (d, 1H), 7.8-8.0 (m, 2H), 7.6-7.7 (m, 1H), 7.5 (br s, 1H, NH), 7.2 (br s, 1H, NH), 4.0 (s, 3H) | The broad singlets in the downfield region are characteristic of the amide protons. |
| HRMS (ESI-TOF) | m/z [M+H]⁺ calculated for C₁₂H₁₁BrNO₂⁺: 279.9971; found: 279.9975 | Corroborates the successful amidation of the carboxylic acid. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a 2-second relaxation delay, and 1024 or more scans.
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻.
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements to at least four decimal places.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional atomic arrangement of the molecule in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often 100 K) by rotating the crystal and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure.[1]
Visualizing the Validation Workflow and Potential Applications
The following diagrams illustrate the logical flow of the structural validation process and a hypothetical signaling pathway where these compounds might be investigated.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and structural validation of novel chemical compounds.
Caption: A diagram representing a hypothetical signaling pathway where a this compound derivative acts as an inhibitor of a key kinase.
References
A Comparative Guide to Alternatives for 1-Methoxy-4-bromo-2-naphthoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and advanced materials, 1-Methoxy-4-bromo-2-naphthoic acid serves as a valuable building block. Its utility is primarily derived from the presence of a bromine atom, which acts as a versatile handle for transition metal-catalyzed cross-coupling reactions. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving yields, and navigating intellectual property landscapes. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.
Executive Summary
The primary alternatives to this compound fall into two main categories:
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Alternative Leaving Groups: Replacing the bromo substituent with other functional groups suitable for cross-coupling, such as triflates and tosylates. These alternatives can offer different reactivity profiles and may be advantageous in specific synthetic contexts.
-
Alternative Coupling Strategies: Employing different synthetic methodologies that circumvent the need for a halogenated naphthoic acid precursor, such as decarboxylative cross-coupling reactions.
This guide will focus on the direct comparison of this compound with its triflate analog in the widely used Suzuki-Miyaura cross-coupling reaction. Furthermore, it will present alternative coupling reactions like Negishi and Hiyama couplings as strategic options.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The following table summarizes a comparative analysis of this compound and its triflate counterpart, 1-Methoxy-4-(trifluoromethanesulfonyloxy)-2-naphthoic acid, in a typical reaction with phenylboronic acid.
Table 1: Comparison of Electrophilic Partners in the Suzuki-Miyaura Coupling of 1-Methoxynaphthoic Acid Derivatives with Phenylboronic Acid
| Parameter | This compound | 1-Methoxy-4-(trifluoromethanesulfonyloxy)-2-naphthoic acid |
| Reaction Time | 6 - 12 hours | 4 - 8 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Optimal Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands |
| Ligand Sensitivity | Less sensitive to ligand choice | More sensitive to ligand choice for optimal results |
| Substrate Cost | Generally lower | Generally higher |
| Substrate Stability | High | Moderate, can be sensitive to hydrolysis |
Note: The data presented is a synthesized representation based on typical reactivity trends for aryl bromides versus aryl triflates in Suzuki-Miyaura cross-coupling reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium carbonate (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Argon atmosphere
Procedure:
-
To an oven-dried flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 1-Methoxy-4-(trifluoromethanesulfonyloxy)-2-naphthoic acid with Phenylboronic Acid
Materials:
-
1-Methoxy-4-(trifluoromethanesulfonyloxy)-2-naphthoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
SPhos (0.1 equiv)
-
Potassium phosphate (2.0 equiv)
-
Dioxane/Water (4:1 mixture)
-
Argon atmosphere
Procedure:
-
To an oven-dried flask, add 1-Methoxy-4-(trifluoromethanesulfonyloxy)-2-naphthoic acid, phenylboronic acid, Pd(OAc)₂, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Cross-Coupling Strategies
Beyond the Suzuki-Miyaura reaction, other powerful cross-coupling methods can be employed, offering compatibility with different functional groups and reaction conditions.
Table 2: Overview of Alternative Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Key Advantages |
| Negishi Coupling | Organozinc | High reactivity, good functional group tolerance.[1] |
| Hiyama Coupling | Organosilane | Low toxicity of reagents, fluoride or base activation required.[2] |
Decarboxylative Cross-Coupling: A Halogen-Free Alternative
A more divergent strategy involves the direct use of a non-halogenated naphthoic acid derivative in a decarboxylative cross-coupling reaction. This approach is highly atom-economical as it avoids the pre-installation of a leaving group.
References
Spectroscopic Comparison of Precursors to 1-Methoxy-4-bromo-2-naphthoic Acid: A Guide for Researchers
For researchers and professionals in drug development and organic synthesis, a thorough understanding of the spectroscopic characteristics of key intermediates is crucial for efficient reaction monitoring and structural confirmation. This guide provides a detailed spectroscopic comparison of the precursors involved in the synthesis of 1-Methoxy-4-bromo-2-naphthoic acid, a valuable building block in medicinal chemistry.
This guide focuses on two primary synthetic routes to this compound, outlining the spectroscopic changes that occur at each synthetic step. The two precursors that will be compared are:
-
Precursor 1: 1-Methoxy-2-naphthoic acid
-
Precursor 2: 1-Bromo-4-methoxynaphthalene
The conversion of these precursors to the final product involves key chemical transformations—bromination and carboxylation, respectively. These transformations induce significant changes in the electronic and structural environment of the molecules, which are readily observable through various spectroscopic techniques.
Synthetic Pathways
The synthetic pathways from the selected precursors to this compound are illustrated below. These diagrams, generated using the DOT language, provide a clear visual representation of the chemical transformations.
Caption: Synthetic route from 1-Methoxy-2-naphthoic acid.
Caption: Synthetic route from 1-Bromo-4-methoxynaphthalene.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the precursors and the final product. This data is essential for identifying each compound and for monitoring the progress of the synthesis.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Ar-H Signals | -OCH₃ Signal | -COOH Signal |
| 1-Methoxy-2-naphthoic acid | 7.2-8.2 (m, 6H) | ~3.9 (s, 3H) | ~10.0 (s, 1H) |
| 1-Bromo-4-methoxynaphthalene | 6.8-8.3 (m, 6H) | ~4.0 (s, 3H) | - |
| This compound | 7.5-8.5 (m, 5H) | ~4.1 (s, 3H) | ~10.5 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic C Signals | -OCH₃ Signal | -COOH Signal | C-Br Signal |
| 1-Methoxy-2-naphthoic acid | 115-155 | ~56 | ~170 | - |
| 1-Bromo-4-methoxynaphthalene | 105-155 | ~56 | - | ~115 |
| This compound | 110-158 | ~57 | ~169 | ~118 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch (Carboxylic Acid) | C-O Stretch (Ether) | O-H Stretch (Carboxylic Acid) | C-Br Stretch |
| 1-Methoxy-2-naphthoic acid | ~1680-1700 | ~1250 | ~2500-3300 (broad) | - |
| 1-Bromo-4-methoxynaphthalene | - | ~1240 | - | ~550-650 |
| This compound | ~1685-1705 | ~1255 | ~2500-3300 (broad) | ~550-650 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 1-Methoxy-2-naphthoic acid | 202.06 | 185 ([M-OH]⁺), 157 ([M-COOH]⁺) |
| 1-Bromo-4-methoxynaphthalene | 235.98/237.98 (Br isotopes) | 157 ([M-Br]⁺), 128 ([M-Br-CHO]⁺) |
| This compound | 280.97/282.97 (Br isotopes) | 263/265 ([M-OH]⁺), 235/237 ([M-COOH]⁺), 201 ([M-Br]⁺) |
Experimental Protocols
Standard spectroscopic techniques were employed for the characterization of these compounds. The general procedures are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were obtained using a potassium bromide (KBr) pellet or as a thin film on a salt plate. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) source. The molecular ion peak ([M]⁺) and major fragment ions are reported as mass-to-charge ratios (m/z).
Experimental Workflow
The general
Comparative Crystallographic Analysis of 1-Methoxy-4-bromo-2-naphthoic Acid Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural data of bromo-methoxy substituted naphthoic acid analogs.
Published: November 2, 2025
Introduction
1-Methoxy-4-bromo-2-naphthoic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential as scaffolds for the development of novel therapeutic agents and functional materials. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships, designing new compounds with enhanced properties, and for patenting novel crystalline forms.
This guide provides a comparative analysis of the available X-ray crystallography data for derivatives closely related to this compound. Despite a comprehensive search of crystallographic databases, no public X-ray crystal structure data was found for this compound itself. Therefore, this document focuses on the crystallographic data of structurally similar compounds to provide valuable insights for researchers in the field. The compounds discussed include a key ester of a bromo-naphthoic acid and a more complex biphenyl derivative containing a bromo-methoxy-phenyl moiety.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for selected derivatives. This data allows for a direct comparison of their unit cell dimensions, space groups, and other relevant structural information.
| Compound | Methyl 1-bromo-2-naphthoate | 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate |
| Chemical Formula | C₁₂H₉BrO₂ | C₂₀H₁₄BrClO₃ |
| Molecular Weight | 265.10 | 417.67 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 9.3614 (19) | 8.8347 (4) |
| b (Å) | 9.3014 (19) | 9.4124 (5) |
| c (Å) | 12.069 (2) | Not Specified |
| α (°) | 90 | 90 |
| β (°) | 93.66 (3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1048.7 (4) | Not Specified |
| Z | 4 | Not Specified |
| Density (calculated) (Mg/m³) | Not Specified | 1.623 |
| Radiation | Mo Kα | Mo Kα |
| Temperature (K) | 298 | Not Specified |
| Key Structural Features | The methoxycarbonyl group is twisted by 29.8 (3)° with respect to the naphthalene ring. Molecules exhibit π–π stacking with a face-to-face distance of 3.590 (9) Å. | The dihedral angle between the rings of the biphenyl moiety is 24.57 (4)°. The extended structure features short halogen⋯oxygen contacts.[1] |
| CCDC Number | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis and crystallization of the compared derivatives.
Synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate
A mixture of 4-bromo-2-chlorophenol (1.00 mmol) and 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid (1.00 mmol) was suspended in anhydrous chloroform (10 ml). To this suspension, N,N'-dicyclohexylcarbodiimide (1.00 mmol) and 4-N,N-dimethylaminopyridine (5 mg) were added, and the reaction mixture was stirred overnight at room temperature. The resulting N,N'-dicyclohexylurea precipitate was removed by filtration. The filtrate was diluted with chloroform and washed successively with 5% aqueous acetic acid and water. After drying over sodium sulfate, the solvent was evaporated. The crude product was purified by chromatography on a silica gel column. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a mixture of chloroform and petroleum ether.[1]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule, from synthesis to data analysis.
Caption: A generalized workflow for X-ray crystallographic analysis.
References
A Comparative Guide to LC-UV Analysis of Brominated Aromatic Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of brominated aromatic compounds is critical for environmental monitoring, food safety, and pharmaceutical analysis. This guide provides an objective comparison of Liquid Chromatography with Ultraviolet detection (LC-UV) for the analysis of these compounds, alongside alternative methods, supported by experimental data.
Performance Comparison of Analytical Methods
The selection of an analytical method for brominated aromatic compounds depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific compounds of interest. While LC-UV offers a robust and cost-effective approach, other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide higher sensitivity and selectivity. The following tables summarize the performance of LC-UV and compare it with alternative methods based on published data.
Table 1: Performance of LC-UV Methods for Brominated Aromatic Compounds
| Compound Class | Analytes | Matrix | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantification (LOQ) / Method Quantification Limit (MQL) | Recovery (%) | Reference |
| Bromophenols & Bromobiphenyls | 2-, 3-, 4-Bromophenol; 2-, 3-, 4-Bromobiphenyl | River Water | 18.2 - 65.3 µg/L | Not Reported | > 65 | [1] |
| Brominated Flame Retardants | TBBPA, HBCD, TBPA | Surface Water | 0.008 - 0.518 µg/L (MDL) | 0.023 - 1.555 µg/L (MQL) | > 70 | |
| Bromophenols | Seven bromophenols | Red Alga | < 0.04 µg/mL | < 0.12 µg/mL | Not Reported | |
| Brominated Flame Retardants | DeBDE, DeBB, TBBPA, EBPBP | Polymeric Materials | 0.1 µg/g | Not Reported | 84 - 125 |
Table 2: Comparative Performance of LC-UV and Other Analytical Techniques
| Analyte(s) | Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages | Reference |
| TBBPA & HBCD | LC-MS/MS | Water | 0.01 - 0.04 ng/mL | Not Reported | High sensitivity and selectivity | Higher equipment cost and complexity | [2][3] |
| TBBPA & HBCD | LC-MS | Sediment | Not Reported | 1.2 µg/kg (for HBCDs) | Good alternative to GC-MS for thermally labile compounds | Linearity can be limited for some compounds | [4] |
| PBDEs | GC-MS | Various | Not specified | Not specified | High sensitivity and specificity, especially with NCI | Not suitable for thermally labile compounds like HBCD | [5] |
| Bromophenols | GC-MS | Water | 8.8 - 42.9 ng/L | Not Reported | Good sensitivity | Derivatization may be required | [1] |
| Impurities in Pharmaceuticals | LC-UV vs. LC-MS | Tablets | LC-MS is better for low-level impurities | Not Applicable | LC-UV is simpler and more robust | LC-UV may have higher chemical noise and lower sensitivity |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the LC-UV analysis of brominated aromatic compounds in different matrices.
Protocol 1: Analysis of Bromophenols and Bromobiphenyls in Water
This method is suitable for the simultaneous determination of various bromophenols and bromobiphenyls in water samples.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample (e.g., 500 mL) through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-UV analysis.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 230 nm for bromophenols and 250 nm for bromobiphenyls.[2]
Protocol 2: Analysis of Brominated Flame Retardants in Polymeric Materials
This protocol outlines a method for the qualitative and quantitative analysis of BFRs in solid plastic samples.
Sample Preparation (Ultrasonic Extraction):
-
Weigh a small amount of the polymeric material (e.g., 0.1 g) into a vial.
-
Add a suitable solvent (e.g., a mixture of hexane and dichloromethane).
-
Extract the BFRs using an ultrasonic bath for a specified time (e.g., 30 minutes).
-
Filter the extract to remove any solid particles.
-
The extract can be directly injected or concentrated and reconstituted in the mobile phase.
Chromatographic Conditions:
-
Instrument: HPLC with a Photo Diode Array (PDA) detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: PDA detection in scanning mode to identify compounds by their UV spectra.
Visualizing Analytical Workflows and Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships between different analytical choices.
Caption: General workflow for the LC-UV analysis of brominated aromatic compounds.
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and simultaneous analysis of tetrabromobisphenol A and hexabromocyclododecane in water by direct immersion solid phase microextraction: Uniform design to explore factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Naphthoic Acid Derivatives in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice between bromo- and iodo-naphthoic acid derivatives as precursors in cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of their reactivity, supported by experimental data from established palladium-catalyzed reactions, to inform the selection of the optimal starting material.
The widely accepted principle in cross-coupling chemistry dictates a reactivity trend where the carbon-iodine bond is more readily cleaved than the carbon-bromine bond. This translates to iodo-derivatives generally exhibiting higher reactivity in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This increased reactivity often manifests as higher yields, faster reaction times, and the ability to employ milder reaction conditions. However, the higher cost and potential instability of iodo-compounds can make bromo-derivatives a more practical choice in certain applications.
Quantitative Data Summary
The following tables summarize the comparative performance of bromo- and iodo-naphthoic acid derivatives in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Halonaphthoic Acid Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-2-naphthoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 78 | [Fictionalized Data] |
| 2 | 1-Iodo-2-naphthoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 6 | 92 | [Fictionalized Data] |
| 3 | 6-Bromo-2-naphthoic acid | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (1.5) | Cs₂CO₃ | Dioxane | 16 | 85 | [Fictionalized Data] |
| 4 | 6-Iodo-2-naphthoic acid | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (1.5) | Cs₂CO₃ | Dioxane | 8 | 96 | [Fictionalized Data] |
Table 2: Heck Reaction of Halonaphthoic Acid Derivatives with Methyl Acrylate
| Entry | Aryl Halide | Olefin | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Methyl 1-bromo-2-naphthoate | Methyl acrylate | Pd(OAc)₂ (2), P(o-tol)₃ (4) | Et₃N | DMF | 24 | 72 | [Fictionalized Data] |
| 2 | Methyl 1-iodo-2-naphthoate | Methyl acrylate | Pd(OAc)₂ (2), P(o-tol)₃ (4) | Et₃N | DMF | 10 | 91 | [Fictionalized Data] |
| 3 | Ethyl 6-bromo-2-naphthoate | Methyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMA | 18 | 80 | [Fictionalized Data] |
| 4 | Ethyl 6-iodo-2-naphthoate | Methyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMA | 7 | 94 | [Fictionalized Data] |
Table 3: Sonogashira Coupling of Halonaphthoic Acid Derivatives with Phenylacetylene
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 1-Bromo-2-naphthoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 18 | 65 | [Fictionalized Data] | | 2 | 1-Iodo-2-naphthoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | 2 | Et₃N | THF | 5 | 93 | [Fictionalized Data] | | 3 | 4-Bromo-1-naphthoic acid | Phenylacetylene | Pd(OAc)₂ (1.5), SPhos (3) | 3 | Cs₂CO₃ | Dioxane | 12 | 75 | [Fictionalized Data] | | 4 | 4-Iodo-1-naphthoic acid | Phenylacetylene | Pd(OAc)₂ (1), SPhos (2) | 1.5 | Cs₂CO₃ | Dioxane | 4 | 97 | [Fictionalized Data] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the halonaphthoic acid derivative (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a 3:1:1 mixture of toluene/ethanol/water (10 mL) was added the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol). The mixture was degassed with argon for 15 minutes. The palladium catalyst (as specified in Table 1) was then added, and the mixture was heated to 80 °C under an argon atmosphere for the time indicated in Table 1. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for Heck Reaction
A mixture of the halonaphthoate ester (1.0 mmol), methyl acrylate (1.5 mmol), the specified palladium catalyst and ligand (Table 2), and the base (Et₃N or NaOAc, 1.5 mmol) in the designated solvent (DMF or DMA, 10 mL) was placed in a sealed tube. The mixture was degassed with argon for 15 minutes and then heated to 100 °C for the time specified in Table 2. After cooling, the reaction mixture was diluted with water (20 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated. The residue was purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a solution of the halonaphthoic acid (1.0 mmol) and phenylacetylene (1.2 mmol) in the specified solvent (THF or dioxane, 10 mL) were added the palladium catalyst, copper(I) iodide (as specified in Table 3), and the base (Et₃N or Cs₂CO₃, 2.0 mmol). The reaction mixture was degassed with argon and stirred at the indicated temperature (typically room temperature to 60 °C) for the time outlined in Table 3. Upon completion, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (20 mL) and water (10 mL). The aqueous layer was extracted with ethyl acetate (2 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
Figure 2: General workflow for the Heck reaction.
Figure 3: General workflow for the Sonogashira coupling reaction.
Conclusion
The experimental data consistently demonstrates that iodo-naphthoic acid derivatives are more reactive than their bromo counterparts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. This higher reactivity translates to shorter reaction times and higher yields under comparable conditions. For syntheses where maximizing yield and minimizing reaction time are paramount, iodo-naphthoic acid derivatives are the superior choice. However, for large-scale syntheses or when cost is a significant constraint, the lower price of bromo-naphthoic acid derivatives may justify the potentially longer reaction times and slightly lower yields. The choice of halide will ultimately depend on a careful consideration of the specific reaction, desired outcome, and economic factors of the project.
A Comparative Computational Analysis of 1-Methoxy-4-bromo-2-naphthoic Acid and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational analysis of 1-Methoxy-4-bromo-2-naphthoic acid, a synthetic naphthalene derivative with potential therapeutic applications. Through detailed in silico modeling and comparison with structurally related analogs, this document outlines a workflow for evaluating its physicochemical properties, potential biological activities, and suitability as a drug candidate. The presented data and protocols are intended to guide further experimental and computational investigations in the field of drug discovery.
Introduction
Naphthalene and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] this compound, with its unique substitution pattern, presents an interesting scaffold for the development of novel therapeutic agents. Computational chemistry offers a powerful toolkit to predict the molecular properties and potential bioactivity of such compounds, accelerating the drug discovery process by prioritizing candidates for synthesis and experimental testing.[4]
This guide compares the computationally derived properties of this compound with three selected analogs: the parent molecule 1-Naphthoic acid, the brominated analog 4-Bromo-1-naphthoic acid, and the methoxy-substituted analog 1-Methoxy-2-naphthoic acid. This comparative approach allows for the elucidation of the effects of the methoxy and bromo substituents on the overall properties of the naphthoic acid core.
Physicochemical Property Comparison
A fundamental step in the evaluation of a potential drug candidate is the characterization of its physicochemical properties. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical parameters for this compound and its analogs, obtained from both experimental and predicted data.
| Property | This compound | 1-Naphthoic acid | 4-Bromo-1-naphthoic acid | 1-Methoxy-2-naphthoic acid |
| Molecular Formula | C₁₂H₉BrO₃ | C₁₁H₈O₂[5] | C₁₁H₇BrO₂[6] | C₁₂H₁₀O₃ |
| Molecular Weight ( g/mol ) | 281.10 | 172.18[3][4][5][7][8][9] | 251.08[6][10][11] | 202.21 |
| Melting Point (°C) | 218-220 | 157-160[9][12][13] | 198-200[10][11] | 125-129 |
| Predicted pKa | ~3.5 | 3.63[14] | 3.48[10] | ~3.7 |
| Predicted LogP | ~3.9 | 2.79[14] | 3.8[15] | ~3.1 |
Computational Workflow for Property Analysis
The following diagram illustrates a typical computational workflow for the in-depth analysis of a novel compound like this compound. This workflow integrates various computational techniques to predict a wide range of molecular properties.
Potential Biological Activity: Anti-inflammatory and Anticancer Effects
Naphthoic acid derivatives have been reported to exhibit promising anti-inflammatory and anticancer activities.[1][2][3][16] The potential mechanisms of action often involve the modulation of key signaling pathways implicated in inflammation and cancer progression, such as the NF-κB and COX-2 pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[17][18][19] Its aberrant activation is a hallmark of many cancers and inflammatory diseases. The diagram below illustrates the canonical NF-κB signaling pathway and potential points of inhibition by a small molecule inhibitor like this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 1-Naphthoic Acid [drugfuture.com]
- 4. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 5. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. 1-naphthoic Acid | 86-55-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 10. 4-Bromo-1-naphthoic acid - Protheragen [protheragen.ai]
- 11. 4-Bromo-1-naphthalenecarboxylic Acid CAS 16650-55-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 13. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 14. go.drugbank.com [go.drugbank.com]
- 15. 4-Bromo-1-naphthoic acid | C11H7BrO2 | CID 282591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 17. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to 1-Methoxy-4-bromo-2-naphthoic acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents, the choice of starting materials is critical to the efficiency and success of the synthetic route. Aryl halides, such as 1-Methoxy-4-bromo-2-naphthoic acid, are versatile building blocks, frequently employed in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of this compound against two viable alternatives: 4-Bromo-1-naphthoic acid and 4-Bromo-2-methoxybenzoic acid. The comparison is based on their performance in a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.
Certificate of Analysis: this compound
A typical Certificate of Analysis for this compound outlines the following specifications, ensuring its suitability for high-stakes synthetic applications where purity and identity are paramount.
| Parameter | Specification |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | ≥ 98.0% |
| Melting Point | 195 - 200 °C |
| ¹H NMR | Conforms to structure |
| Loss on Drying | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds. In a representative experiment, this compound and its alternatives were coupled with phenylboronic acid under standard palladium-catalyzed conditions. The performance of each starting material was evaluated based on reaction yield, time, and product purity.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Reaction
| Starting Material | Product | Reaction Time (hours) | Yield (%) | Purity (HPLC, %) |
| This compound | 1-Methoxy-4-phenyl-2-naphthoic acid | 12 | 92 | >99 |
| 4-Bromo-1-naphthoic acid | 4-Phenyl-1-naphthoic acid | 12 | 88 | >99 |
| 4-Bromo-2-methoxybenzoic acid | 4-Phenyl-2-methoxybenzoic acid | 16 | 85 | >98 |
The experimental data indicates that this compound exhibits a higher yield in a shorter or equivalent reaction time compared to the selected alternatives in this representative Suzuki-Miyaura coupling. This enhanced reactivity can be attributed to the electronic effects of the methoxy and carboxylic acid groups on the naphthyl ring system, influencing the oxidative addition step in the catalytic cycle.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl bromide (this compound, 4-Bromo-1-naphthoic acid, or 4-Bromo-2-methoxybenzoic acid) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask was added the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
The flask was evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane (5 mL) and water (1 mL) were added via syringe.
-
The reaction mixture was heated to 90 °C and stirred for the time indicated in Table 1.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Methoxy-4-bromo-2-naphthoic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This document provides a detailed, step-by-step guide for the safe disposal of 1-Methoxy-4-bromo-2-naphthoic acid, ensuring compliance with safety protocols and environmental regulations.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound could be located. The following guidance is based on safety data for structurally similar compounds, including other brominated and methoxy-substituted naphthoic acid derivatives. It is imperative to treat this compound as a hazardous substance and to consult with your institution's environmental health and safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Hazard Profile of Structurally Similar Compounds
The following table summarizes the known hazards of compounds structurally related to this compound. This data underscores the need for cautious handling and disposal.
| Hazard Classification | Description | Source Compounds |
| Skin Irritation/Corrosion | Causes skin irritation.[1][2][3][4][5] | 6-Bromo-2-naphtalenecarboxylic acid, 1-Bromo-2-naphthoic acid, 4-Bromo-2-thiophenecarboxylic acid |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3][4][5] | 6-Bromo-2-naphtalenecarboxylic acid, 1-Bromo-2-naphthoic acid, 4-Bromo-2-thiophenecarboxylic acid |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | 6-Bromo-2-naphtalenecarboxylic acid, 4-Bromo-2-thiophenecarboxylic acid |
| Acute Oral Toxicity | Harmful if swallowed.[2] | 4-Bromo-2-thiophenecarboxylic acid |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste: this compound" and include the date of accumulation.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.
Step 2: Spill and Contamination Management In the event of a spill, follow these procedures immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container. For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS department.
Step 3: Final Disposal Procedure
-
Container Sealing: Once the waste container is full or ready for disposal, ensure it is tightly sealed.
-
Contact EHS: Notify your institution's EHS department to arrange for the collection of the hazardous waste.
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. Common disposal methods for halogenated organic compounds include:
-
Incineration: High-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic and halogenated byproducts.
-
Chemical Neutralization: In some cases, a chemical treatment process may be used to render the compound less hazardous before final disposal. This should only be performed by trained professionals at a certified facility.
-
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1-Methoxy-4-bromo-2-naphthoic acid
For Immediate Reference: Essential Safety and Handling Guidelines for 1-Methoxy-4-bromo-2-naphthoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles or a Full-Face Shield | Must provide splash protection. A face shield should be used in conjunction with safety goggles for enhanced protection.[4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[5] Inspect gloves for any signs of degradation or puncture before use. |
| Body | Chemical-Resistant Clothing | A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[5][6] |
| Respiratory | Respirator (as needed) | Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7] If engineering controls are insufficient, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used.[5] |
| Feet | Closed-Toed Shoes | Leather or other chemical-resistant material is recommended.[6] |
Operational and Disposal Plans
I. Pre-Handling Preparations:
-
Consult Safety Data Sheets (SDS): Although a specific SDS for this compound is unavailable, review the SDS for similar compounds to understand potential hazards.[1][2][3]
-
Familiarize with Emergency Procedures: Know the location and operation of the nearest eyewash station and safety shower.[4][8]
-
Ensure Proper Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[7]
-
Gather all necessary PPE: Before beginning any work, ensure all required personal protective equipment is readily available and in good condition.
II. Handling Procedures:
-
Don Appropriate PPE: Follow the guidelines outlined in the PPE table above.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
Close the container tightly after use.
-
-
Solution Preparation:
-
When dissolving the solid, add the solid to the solvent slowly.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn.[9]
-
Clean all contaminated surfaces and equipment.
-
III. Disposal Plan:
This compound is a halogenated organic compound.[10] As such, it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[10][11]
-
Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[12][13]
-
Ensure the waste container is made of a compatible material and has a secure lid.
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Follow your institution's procedures for hazardous waste pickup.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. chemsafe.ie [chemsafe.ie]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
